molecular formula C9H8ClFO4S B1517899 Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1155985-73-1

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1517899
CAS No.: 1155985-73-1
M. Wt: 266.67 g/mol
InChI Key: BMQDSKFCJIXCIF-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C9H8ClFO4S and its molecular weight is 266.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQDSKFCJIXCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155985-73-1
Record name ethyl 5-(chlorosulfonyl)-2-fluorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a key bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive sulfonyl chloride and an ethyl ester moiety on a fluorinated benzene ring, makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly sulfonamide derivatives. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable trait in modern drug design.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and agrochemical industries.

Chemical Identity and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in research and development. This section details the key identifiers and physicochemical properties of this compound.

Structure and Nomenclature

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 2-position, an ethyl ester group at the 1-position, and a chlorosulfonyl group at the 5-position.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1155985-73-1
Molecular Formula C₉H₈ClFO₄S[2]
Molecular Weight 266.67 g/mol [2]
InChI Key BMQDSKFCJIXCIF-UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide.

PropertyValueSource
Physical Form Liquid
Purity ≥95%
Boiling Point (Predicted) 371.3 ± 32.0 °C[2]
Density (Predicted) 1.443 ± 0.06 g/cm³[2]
Storage Conditions Inert atmosphere, room temperature

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • Aromatic Protons (3H): Expected to appear in the range of 7.5-8.5 ppm. The fluorine atom at the 2-position and the sulfonyl chloride at the 5-position will influence their chemical shifts and coupling constants.

  • Ethyl Group (5H):

    • A quartet corresponding to the -CH₂- group, deshielded by the adjacent oxygen atom, is expected around 4.4 ppm.

    • A triplet corresponding to the -CH₃ group is expected around 1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (-C=O): Expected to appear in the range of 160-170 ppm.[3]

  • Aromatic Carbons (6C): Expected to appear in the range of 115-145 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Ethyl Group Carbons (2C):

    • The -CH₂- carbon is expected around 62 ppm.

    • The -CH₃- carbon is expected around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.[4]

  • S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are expected, one around 1375 cm⁻¹ (asymmetric stretch) and another around 1185 cm⁻¹ (symmetric stretch).

  • C-F Stretch: A strong absorption band is expected in the range of 1200-1300 cm⁻¹.

  • C-O Stretch (Ester): Absorption bands are expected in the range of 1000-1300 cm⁻¹.[4]

  • Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 266 (for ³⁵Cl) and 268 (for ³⁷Cl) with an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of the ethyl group (-C₂H₅), the ethoxy group (-OC₂H₅), the chlorine atom (-Cl), and sulfur dioxide (-SO₂).[5]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups: the highly electrophilic sulfonyl chloride and the less reactive ethyl ester. This allows for selective transformations, making it a valuable intermediate in multistep syntheses.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile and readily undergoes nucleophilic substitution reactions.

  • Sulfonamide Formation: This is the most common and synthetically important reaction of this compound. It reacts with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast number of biologically active compounds.

Diagram 2: General Reaction Scheme for Sulfonamide Synthesis

Sulfonamide_Synthesis reagent This compound product Sulfonamide Derivative reagent->product + R1R2NH amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Pyridine) base->product Catalyst byproduct HCl product->byproduct forms

Caption: Reaction of this compound with an amine to form a sulfonamide.

  • Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally undesirable and highlights the need for anhydrous conditions when performing reactions with other nucleophiles.

Reactivity of the Ethyl Ester Group

The ethyl ester is significantly less reactive than the sulfonyl chloride. It can undergo typical ester transformations, such as hydrolysis or amidation, but these generally require more forcing conditions (e.g., strong acid or base and heat). This difference in reactivity allows for the selective modification of the sulfonyl chloride group while leaving the ester intact.

Experimental Protocols

This section provides representative experimental procedures for the synthesis of this compound and its subsequent use in the formation of a sulfonamide.

Synthesis of this compound

The synthesis of this compound can be achieved via a Sandmeyer-type reaction from its corresponding aniline precursor, ethyl 5-amino-2-fluorobenzoate.

Diagram 3: Synthetic Pathway to this compound

Synthesis_Pathway start Ethyl 5-amino-2-fluorobenzoate diazonium Diazonium Salt Intermediate start->diazonium 1. HCl, NaNO2 2. 0-5 °C product This compound diazonium->product SO2, CuCl2 Acetic Acid

Caption: A plausible synthetic route to the title compound via a diazonium salt intermediate.

Step 1: Synthesis of Ethyl 5-amino-2-fluorobenzoate (Precursor)

A plausible route to the precursor involves the esterification of 2-amino-5-fluorobenzoic acid.

  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-amino-2-fluorobenzoate.

Step 2: Synthesis of this compound

  • Suspend ethyl 5-amino-2-fluorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until gas evolution ceases.

  • Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of this compound with an amine.

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Add a suitable amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and agrochemicals. Its bifunctional nature, with a highly reactive sulfonyl chloride and a more stable ethyl ester, allows for selective chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its successful application in the laboratory. This guide provides a solid foundation of technical information to aid researchers and scientists in leveraging the synthetic potential of this important chemical intermediate.

References

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  • ResearchGate. Chemical shift values (ppm) and coupling constants (Hz) used to achieve the simulation of Figure 3. [Link]

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  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • YouTube. predicting likely fragments in a mass spectrum. [Link]

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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document is crafted to bridge theoretical principles with practical, field-tested insights, ensuring that researchers can confidently acquire and interpret high-quality spectroscopic data. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but the scientific rationale behind experimental choices. This guide is designed to be a self-validating system, empowering you to ensure data integrity and make well-informed decisions in your research and development endeavors.

Introduction: The Significance of this compound

This compound (C₉H₈ClFO₄S, Molecular Weight: 266.67 g/mol ) is a versatile building block in medicinal chemistry and agrochemical research.[1][2] Its utility stems from the presence of multiple reactive sites: an ethyl ester, a sulfonyl chloride, and a fluorine atom on the aromatic ring.[1] The sulfonyl chloride group is readily converted to sulfonamides, a common and valuable motif in drug discovery.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final active compounds.[1] Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough spectroscopic analysis.

This guide will provide a detailed roadmap for the spectroscopic characterization of this compound, emphasizing the "why" behind the "how" to foster a deeper understanding of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

2.1.1. Predicted ¹H NMR Spectrum

Based on the structure of this compound and data from related ethyl benzoate derivatives, we can predict the following signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2 - 8.4dd1HH-6Deshielded by the adjacent electron-withdrawing SO₂Cl and C=O groups.
~8.0 - 8.2ddd1HH-4Influenced by the ortho and para electron-withdrawing groups.
~7.4 - 7.6t1HH-3Coupled to both H-4 and the fluorine atom at C-2.
~4.4 - 4.6q2H-OCH₂CH₃Ethyl ester methylene protons, split by the adjacent methyl group.
~1.3 - 1.5t3H-OCH₂CH₃Ethyl ester methyl protons, split by the adjacent methylene group.

2.1.2. Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A robust protocol is essential for obtaining a clean and interpretable spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (400 MHz Spectrometer) cluster_data_processing Data Processing s1 Weigh ~5-10 mg of this compound s2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) s1->s2 s3 Add a small amount of internal standard (e.g., TMS) s2->s3 s4 Transfer to a 5 mm NMR tube s3->s4 i1 Tune and shim the probe s4->i1 Insert Sample i2 Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) i1->i2 p1 Fourier transform the FID i2->p1 Acquire Data p2 Phase and baseline correct the spectrum p1->p2 p3 Integrate the signals p2->p3 p4 Reference the spectrum to the internal standard p3->p4

Caption: Workflow for ¹H NMR data acquisition and processing.

Expertise in Practice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm. The addition of an internal standard like tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information on the number of non-equivalent carbons and their chemical environments.

2.2.1. Predicted ¹³C NMR Spectrum

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~163 - 165C=OEster carbonyl carbon, deshielded.
~158 - 162 (d)C-2Aromatic carbon attached to fluorine, shows C-F coupling.
~145 - 148C-5Aromatic carbon attached to the sulfonyl chloride group.
~135 - 138C-1Quaternary aromatic carbon attached to the ester group.
~132 - 134 (d)C-6Aromatic carbon with C-F coupling.
~128 - 130 (d)C-4Aromatic carbon with C-F coupling.
~118 - 120 (d)C-3Aromatic carbon with strong C-F coupling.
~62 - 64-OCH₂CH₃Ethyl ester methylene carbon.
~13 - 15-OCH₂CH₃Ethyl ester methyl carbon.

2.2.2. Experimental Considerations: Due to the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

¹⁹F NMR Spectroscopy: A Fluorine-Centric View

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.

2.3.1. Predicted ¹⁹F NMR Spectrum

A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the electronic effects of the surrounding substituents. The signal may appear as a multiplet due to coupling with the ortho and meta protons.

Expertise in Practice: ¹⁹F NMR is particularly useful for assessing the purity of fluorinated compounds, as fluorine-containing impurities will be readily detected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[3]

3.1. Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100 - 3000C-H stretchAromatic
~2980 - 2850C-H stretchAliphatic (ethyl group)
~1730 - 1715C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1380, ~1180S=O stretchSulfonyl chloride
~1250 - 1000C-O stretchEster
~1200 - 1100C-F stretchAryl fluoride

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

For liquid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.[3]

atr_workflow s1 Place a small drop of the sample onto the ATR crystal s3 Acquire the sample spectrum s1->s3 s2 Acquire a background spectrum of the clean crystal s2->s1 s4 Clean the crystal thoroughly after analysis s3->s4

Caption: Workflow for acquiring an IR spectrum using ATR.

Trustworthiness of the Protocol: Acquiring a background spectrum is a critical self-validating step. This allows for the subtraction of atmospheric H₂O and CO₂ signals from the sample spectrum, ensuring that the observed absorption bands are solely from the analyte.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

4.1. Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak ([M]⁺) and several characteristic fragment ions.

m/z Ion Formation
266/268[M]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
221/223[M - OCH₂CH₃]⁺Loss of the ethoxy group
167[M - SO₂Cl]⁺Loss of the chlorosulfonyl group
139[M - SO₂Cl - CO]⁺Subsequent loss of carbon monoxide

Expertise in Practice: The isotopic pattern of the molecular ion peak is a key diagnostic feature. The presence of chlorine will result in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

4.2. Experimental Workflow: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

gcms_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc1 Inject a dilute solution of the sample into the GC gc2 Separate components on a capillary column gc1->gc2 ms1 Ionize eluting components (Electron Ionization) gc2->ms1 ms2 Separate ions in the mass analyzer ms1->ms2 ms3 Detect ions ms2->ms3

Caption: A simplified workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following robust experimental protocols, researchers can ensure the quality and integrity of their starting materials, a critical factor for the success of any synthetic endeavor. This guide provides the foundational knowledge and practical insights to achieve that goal.

References

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An In-Depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. This compound, a seemingly unassuming molecule, represents a critical nexus of reactivity and structural features that render it an invaluable intermediate in the synthesis of a diverse array of bioactive compounds.[1] Its unique trifunctional architecture—an ethyl ester, a reactive sulfonyl chloride, and a strategically placed fluorine atom—provides medicinal chemists with a versatile platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of the molecular structure, synthesis, and application of this pivotal chemical entity. We will delve into the causality behind its synthetic route, provide detailed experimental insights, and explore its role in the generation of pharmacologically relevant scaffolds, particularly the ubiquitous sulfonamide functional group.[2][3][4][5][6]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1155985-73-1) possesses a well-defined molecular architecture that is key to its utility. The molecule consists of a benzene ring substituted with three key functional groups: an ethyl benzoate at position 1, a fluorine atom at position 2, and a chlorosulfonyl group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1155985-73-1
Molecular Formula C₉H₈ClFO₄S
Molecular Weight 266.68 g/mol
Physical Form Liquid
Boiling Point (Predicted) 371.3 ± 32.0 °C[1]
Density (Predicted) 1.443 ± 0.06 g/cm³[1]
Storage Conditions Inert atmosphere, room temperature

The presence of the fluorine atom at the ortho-position to the ester significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of its derivatives.[1] The sulfonyl chloride group is a highly reactive electrophile, making it an excellent handle for the introduction of sulfonamide linkages through reaction with primary and secondary amines.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of ethyl 2-fluorobenzoate with chlorosulfonic acid. This reaction is a cornerstone of industrial and laboratory-scale synthesis of aryl sulfonyl chlorides.[7][8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl 2-fluorobenzoate Ethyl 2-fluorobenzoate Reaction Chlorosulfonation Ethyl 2-fluorobenzoate->Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.[7][10]

Materials:

  • Ethyl 2-fluorobenzoate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-fluorobenzoate (1 equivalent) dissolved in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.

  • Extraction: Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: The use of an excess of chlorosulfonic acid ensures the complete conversion of the starting material to the desired sulfonyl chloride.

  • Low Temperature: The initial cooling and slow addition of the reagent are crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as chlorosulfonic acid reacts violently with water.[9]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a precursor to a wide variety of sulfonamide-containing molecules. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications.[2][3][4][5][6]

Synthesis of N-Substituted Sulfonamides:

The reaction of this compound with a primary or secondary amine in the presence of a base readily yields the corresponding N-substituted sulfonamide.

G cluster_reactants Reactants cluster_product Product Intermediate This compound Reaction Nucleophilic Substitution Intermediate->Reaction Amine Primary or Secondary Amine Amine->Reaction Product N-Substituted Sulfonamide Reaction->Product G Sample Sample NMR NMR Sample->NMR Structure Elucidation IR IR Sample->IR Functional Group ID MS MS Sample->MS Molecular Weight Data Analysis Data Analysis NMR->Data Analysis ¹H & ¹³C Spectra IR->Data Analysis Vibrational Modes MS->Data Analysis Fragmentation Pattern Characterization Characterization Data Analysis->Characterization Purity & Identity

Caption: Analytical workflow for the characterization of the title compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile and efficient entry point to a vast chemical space of potentially therapeutic sulfonamides. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to leverage this potent intermediate in the quest for novel medicines. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and strategically designed building blocks will undoubtedly continue to rise.

References

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  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
  • Anwar, M. I., et al. (2014). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • El-Sayed, M. A. A., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 22(18), 2329-2346.
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  • Khan, I., et al. (2019). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS Omega, 4(4), 7435-7445.
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  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Al-Ostath, A. I., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(7), 1234.
  • Yuferev, L. P., et al. (2021). Synthesis of Ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates. Russian Journal of General Chemistry, 91(11), 2151-2154.
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  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. University of Leeds.
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  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1123-1132.
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  • DuPont. (n.d.). CSA.
  • Wang, L., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(13), 4211.
  • da Silva, A. D., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6536.
  • Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23-32.
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  • Youssif, B. G. M., et al. (2025). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 15(56), 47710-47734.
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Introduction: The Critical Role of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Stability of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital building block in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing fluorine atom, and an ethyl ester, makes it a versatile intermediate for creating a variety of drug candidates, including anti-inflammatory and central nervous system agents.[1] The purity and stability of this intermediate are not merely academic concerns; they are foundational pillars upon which the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API) are built.

The presence of impurities can lead to the formation of undesired side products, potentially introducing toxicity or reducing the therapeutic effect of the final drug. Likewise, the degradation of this compound can result in a loss of potency and the generation of harmful degradants. This guide, therefore, provides a comprehensive overview of the critical attributes of this compound, offering field-proven insights into its analysis, stability profile, and handling.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the first step in its effective utilization. These properties dictate its behavior in reactions, its solubility, and its storage requirements.

PropertyValueSource(s)
CAS Number 1155985-73-1[2]
Molecular Formula C₉H₈ClFO₄S[1]
Molecular Weight 266.68 g/mol [1]
Appearance Liquid
Purity Typically ≥95%[3]
Boiling Point 371.3±32.0 °C (Predicted)[1]
Density 1.443±0.06 g/cm³ (Predicted)[1]
Storage Inert atmosphere, room temperature[2][4]

Synthesis and Purification Strategies

While multiple synthetic routes may exist, the preparation of arylsulfonyl chlorides like this compound typically involves the direct chlorosulfonation of the corresponding aromatic precursor. This electrophilic aromatic substitution reaction is a robust and widely used industrial method.

Synthesis_Pathway Precursor Ethyl 2-fluorobenzoate Intermediate This compound Precursor->Intermediate Chlorosulfonation Reagent Chlorosulfuric Acid (HOSO₂Cl) Reagent->Precursor Reagent

Caption: General synthetic pathway for this compound.

Causality in Synthesis: The choice of chlorosulfuric acid as the reagent is driven by its high reactivity, which is necessary to overcome the deactivating effect of the fluorine and ethyl ester groups on the aromatic ring. The reaction is typically performed at controlled, low temperatures to minimize the formation of side products.

Purification Protocol: Achieving high purity (typically >98% for pharmaceutical applications) is critical. While fractional distillation can be used, residual starting material and isomers often require further purification. Column chromatography over silica gel is a common and effective laboratory-scale method.

  • Slurry Preparation: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

  • Column Packing: A silica gel slurry is packed into a glass column.

  • Loading and Elution: The dissolved crude product is carefully loaded onto the column. A gradient of solvents, starting with a non-polar mobile phase and gradually increasing in polarity, is used to elute the components.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified liquid.

Purity Assessment: A Validated Analytical Workflow

The establishment of a robust, validated analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile intermediates like this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Accurately weigh ~10 mg of sample Prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) Prep1->Prep2 Prep3 Dilute to final concentration (e.g., 0.1 mg/mL) Prep2->Prep3 HPLC_Inject Inject sample onto C18 reverse-phase column Prep3->HPLC_Inject Injection HPLC_Elute Elute with a gradient of mobile phase HPLC_Inject->HPLC_Elute HPLC_Detect Detect peaks using UV detector (e.g., 254 nm) HPLC_Elute->HPLC_Detect Data1 Integrate peak areas HPLC_Detect->Data1 Chromatogram Data2 Calculate % Purity (Area Percent Method) Data1->Data2 Data3 Identify and quantify impurities Data2->Data3

Caption: Standard workflow for purity assessment by HPLC.

Protocol: HPLC Method for Purity Determination

This protocol describes a self-validating system for routine quality control.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B. Rationale: A gradient is essential to elute potential impurities with a wide range of polarities and ensure a clean baseline.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.[5]

    • Detection Wavelength: 254 nm. Rationale: This wavelength provides good sensitivity for the aromatic system.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This serves as the stock solution.

    • Further dilute 1.0 mL of the stock solution to 10.0 mL with the same diluent to obtain a working concentration of 0.1 mg/mL.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Stability Profile and Intrinsic Degradation Pathways

The stability of this compound is fundamentally governed by the high reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, making it highly susceptible to attack by nucleophiles.

Primary Degradation Pathway: Hydrolysis The most significant stability concern is hydrolysis.[7] In the presence of water or moisture, the sulfonyl chloride group rapidly reacts to form the corresponding 5-(carboxy)-4-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[8] This reaction is often autocatalytic due to the production of HCl.

Hydrolysis_Degradation Start This compound (R-SO₂Cl) Product1 Ethyl 2-fluoro-5-(sulfo)benzoate (R-SO₃H) Start->Product1 Nucleophilic Attack Product2 Hydrochloric Acid (HCl) Start->Product2 Water H₂O (Moisture) Water->Start Reactant

Caption: The primary hydrolytic degradation pathway of the sulfonyl chloride.

This degradation is highly problematic as it not only reduces the purity and available active reagent but also introduces corrosive HCl, which can degrade other components or equipment. Discoloration, often to a yellow or dark hue, and the presence of a sharp odor are indicative of decomposition.[9]

Forced Degradation Studies for a Comprehensive Stability Profile

To fully understand the stability of an intermediate and develop a stability-indicating analytical method, forced degradation (or stress testing) is essential.[10][11] This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products that might form under long-term storage.[12][13]

Forced Degradation Experimental Conditions

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl, 60°C, 24 hoursTo assess stability in acidic environments.[5]
Base Hydrolysis 0.1 M NaOH, Room Temp, 4 hoursTo assess stability in alkaline environments; sulfonyl chlorides are highly reactive to bases.[5]
Oxidative 3% H₂O₂, Room Temp, 24 hoursTo evaluate susceptibility to oxidation.[5]
Thermal Solid sample, 80°C, 48 hoursTo determine the impact of heat on the solid-state stability.[5]
Photolytic Solution exposed to ICH Q1B specified light sourceTo assess light sensitivity.[5]
Protocol: General Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in the respective stressor solutions (acid, base, H₂O₂). For thermal stress, store the solid material in a controlled oven. For photolytic stress, expose a solution to a calibrated light source.

  • Incubation: Store the samples under the conditions outlined in the table above for the specified duration. A control sample, dissolved in a neutral solvent and protected from light, should be stored at room temperature.

  • Neutralization & Dilution: At designated time points, withdraw aliquots. The acidic and basic samples must be neutralized before analysis.[5] All samples are then diluted to the target concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a non-degraded reference standard, using the validated HPLC method described in Section 3.

  • Peak Purity Analysis: A PDA detector is highly advantageous here. It allows for peak purity analysis of the main compound peak in the stressed samples to ensure it is not co-eluting with any degradation products. This is the cornerstone of a "stability-indicating" method.

Safe Handling and Storage: Preserving Integrity

Given its reactivity and corrosive nature, strict handling and storage protocols are mandatory to preserve the purity of this compound and ensure operator safety.[14]

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[4]

  • Container: Use tightly sealed, corrosion-resistant containers.[15] Glass bottles are suitable.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[15] Room temperature storage is generally acceptable if the container is properly sealed.

  • Incompatibilities: Keep away from water, bases, alcohols, and amines.[14]

Handling Procedures:

  • Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial.[9]

    • Eye Protection: Chemical safety goggles and a face shield.[9]

    • Gloves: Chemical-resistant nitrile or neoprene gloves.

    • Clothing: A chemical-resistant lab coat or apron.[9]

  • Spill Management: In case of a spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or dry sand) and place it in a sealed container for disposal. Do not use water. The spill area can be neutralized with a weak base like sodium bicarbonate solution.

Conclusion

This compound is a high-value intermediate whose utility in drug development is directly tied to its purity and stability. Its primary liability is the reactive sulfonyl chloride moiety, which is highly susceptible to hydrolysis. A comprehensive understanding of its degradation pathways, coupled with the implementation of validated analytical methods, robust stability testing programs, and stringent handling protocols, is essential. By adhering to the principles and procedures outlined in this guide, researchers and drug development professionals can ensure the integrity of this critical starting material, thereby safeguarding the quality and safety of the resulting pharmaceutical products.

References

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  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Sigma-Aldrich. (n.d.). This compound | 1155985-73-1.
  • Sdfine. (n.d.). sulphuryl chloride.
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  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products.
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  • Hall, H. K. Jr. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
  • Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • BLD Pharm. (n.d.). 37098-75-2|5-(Chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm.
  • Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • ResearchGate. (2025). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • AccelaChem. (n.d.). 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate.
  • MySkinRecipes. (n.d.). This compound.
  • BLDpharm. (n.d.). 924859-49-4|EThyl 2,4-dichloro-5-(chlorosulfonyl)benzoate - BLDpharm.
  • Thermo Fisher Scientific. (n.d.). 5-(chlorosulfonyl)-2-fluorobenzoic acid, 97%, Thermo Scientific Chemicals 5 g.
  • BLD Pharm. (n.d.). 1155985-73-1|this compound|BLD Pharm.

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The Chlorosulfonyl Group in Aromatic Systems: A Guide to Reactivity and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The aromatic sulfonyl chloride moiety (Ar-SO₂Cl) is a cornerstone functional group in modern organic synthesis, acting as a powerful electrophilic hub for the construction of complex molecular architectures. Its prevalence in medicinal chemistry is particularly noteworthy; the sulfonamide linkage, readily formed from sulfonyl chlorides, is a key structural feature in a vast array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1][2] This ubiquity stems from the sulfonamide's ability to act as a bioisostere for amides and carboxylic acids, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[3] Understanding the intrinsic reactivity of the chlorosulfonyl group is therefore paramount for professionals engaged in drug discovery and development. This guide provides a detailed exploration of the synthesis, core reactivity, and influencing factors of aromatic sulfonyl chlorides, grounded in mechanistic principles and field-proven insights.

Synthesis of Aromatic Sulfonyl Chlorides: Forging the Key Intermediate

The utility of an aromatic sulfonyl chloride is predicated on its accessibility. The choice of synthetic route is often dictated by the electronic nature of the aromatic ring and the desired substitution pattern.

Electrophilic Aromatic Substitution: Direct Chlorosulfonation

The most direct method for installing a chlorosulfonyl group is through electrophilic aromatic substitution (SEAr) using chlorosulfonic acid (HSO₃Cl).[1][4] This powerful reagent serves as both the sulfonating agent and the chlorinating source.

The reaction mechanism is believed to proceed via an initial equilibrium that generates the potent electrophile, SO₂Cl⁺, particularly at lower temperatures.[5] This electrophile is then attacked by the aromatic ring in a typical SEAr fashion.

A critical consideration for this method is its limitation with strongly electron-deficient aromatic rings, which are deactivated towards electrophilic attack.[1][6] Furthermore, the harsh, acidic conditions can restrict functional group tolerance. A common side reaction is the formation of diaryl sulfones, which can be suppressed by using catalysts like sulfamic acid.[7][8]

The Sandmeyer Reaction: A Milder Alternative for Anilines

For substrates bearing an amino group, a modified Sandmeyer reaction provides a milder and often more regioselective route.[9] This process involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[9][10]

This method is particularly valuable for preparing sulfonyl chlorides from electron-deficient or complex heterocyclic amines that are incompatible with direct chlorosulfonation.[10] A significant process advantage is that the sulfonyl chlorides, if sparingly soluble in the aqueous medium, can precipitate directly from the reaction, protecting them from hydrolysis and simplifying isolation.[9]

Method Typical Substrate Key Reagents Advantages Limitations Reference
Direct Chlorosulfonation Electron-rich/neutral arenesHSO₃ClDirect, uses common reagentsHarsh acidic conditions, poor for deactivated rings, potential sulfone byproduct[1][4][8]
Sandmeyer Reaction Aromatic amines (Anilines)1. NaNO₂, HCl2. SO₂, CuClMild conditions, good for deactivated/heterocyclic systemsRequires amino precursor, diazonium salts can be unstable[9][10]
Palladium-Catalysis Arylboronic AcidsSO₂Cl₂, Pd-catalystVery mild, excellent functional group toleranceCatalyst cost, requires boronic acid precursor[11]

Table 1: Comparison of Major Synthetic Routes to Aromatic Sulfonyl Chlorides.

Core Reactivity: The Electrophilic Sulfur Center

The reactivity of the aromatic sulfonyl chloride is dominated by the highly electrophilic nature of the tetracoordinate sulfur atom. The strong inductive electron withdrawal by the two oxygen atoms and the chlorine atom renders the sulfur susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions, which typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[12][13]

G Reactants Ar-SO₂Cl + Nu⁻ TS [Ar-SO₂(Cl)(Nu)]⁻‡ (Trigonal Bipyramidal Transition State) Reactants->TS Nucleophilic Attack Products Ar-SO₂Nu + Cl⁻ TS->Products Chloride Departure

Reaction with Amines: The Gateway to Sulfonamides

The most significant reaction of aromatic sulfonyl chlorides in drug development is their condensation with primary or secondary amines to form sulfonamides.[14] This reaction is typically rapid and high-yielding, usually conducted in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the hydrochloric acid byproduct.[14]

Aromatic Sulfonyl Chloride Amine Base/Solvent Yield (%) Reference
Benzenesulfonyl chlorideAnilinePyridine~100[14]
p-Toluenesulfonyl chloridep-ToluidinePyridine~100[14]
Benzenesulfonyl chlorideDibutylamine1.0 M NaOH94[15]
2-Nitrotoluene-4-sulfonyl chlorideVarious AminesNaH / DMF72-96[14]

Table 2: Representative Yields in Sulfonamide Synthesis.

Hydrolysis and Alcoholysis: Stability and Side Reactions

Aromatic sulfonyl chlorides react with water (hydrolysis) and alcohols (alcoholysis) to yield sulfonic acids and sulfonic esters, respectively.[12] While often viewed as a decomposition pathway, understanding the kinetics of this process is crucial for storage and reaction design. The reaction generally follows an SN2 mechanism.[16] The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring; electron-withdrawing groups (e.g., -NO₂) accelerate the reaction by increasing the electrophilicity of the sulfur atom, while electron-donating groups (e.g., -OCH₃) slow it down.[16][17] Despite their reactivity, many aromatic sulfonyl chlorides can be handled in aqueous media because their low solubility limits the rate of hydrolysis.[9]

Reduction: Accessing Thiols and Disulfides

The chlorosulfonyl group can be reduced to afford valuable sulfur-containing compounds.

  • Reduction to Thiols (Ar-SH): Strong reducing agents are required. Historically, zinc and acid were used, but modern methods include catalytic hydrogenation with palladium catalysts or reaction with triphenylphosphine.[18][19][20]

  • Reduction to Disulfides (Ar-S-S-Ar): Milder reducing agents or specific conditions can lead to the formation of diaryl disulfides.[21]

Friedel-Crafts Sulfonylation: Carbon-Sulfur Bond Formation

In the presence of a Lewis acid catalyst (e.g., AlCl₃), an aromatic sulfonyl chloride can act as an electrophile in a Friedel-Crafts-type reaction with another aromatic ring to form a diaryl sulfone.[2][22] This provides a direct method for constructing diaryl sulfone frameworks, which are also of interest in medicinal chemistry.

Factors Influencing Reactivity

A nuanced understanding of the factors governing the reactivity of the Ar-SO₂Cl group allows for precise control over synthetic outcomes.

Electronic Effects

As mentioned, the electronic nature of the aromatic ring plays a critical role. The rate of nucleophilic substitution at the sulfur atom is highly sensitive to the substituents on the ring. This relationship can often be quantified using Hammett plots, where a positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups. For instance, the alkaline hydrolysis of substituted benzenesulfonyl chlorides exhibits a ρ-value of +1.564, confirming that electron-withdrawing substituents stabilize the negative charge buildup in the transition state and accelerate the reaction.[13][16]

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG_Ring EWG-Ar-SO₂Cl EWG_Effect ↑ Sulfur Electrophilicity (δ⁺⁺) EWG_Ring->EWG_Effect EWG_Result ↑ Rate of Nucleophilic Attack EWG_Effect->EWG_Result EDG_Ring EDG-Ar-SO₂Cl EDG_Effect ↓ Sulfur Electrophilicity (δ⁺) EDG_Ring->EDG_Effect EDG_Result ↓ Rate of Nucleophilic Attack EDG_Effect->EDG_Result

Steric Effects

Steric hindrance from substituents near the reaction center can significantly impact reaction rates. For nucleophilic attack on the sulfur atom, bulky groups on the nucleophile (e.g., 2,6-dimethylaniline) can retard the reaction rate due to steric clash in the transition state.[23]

Counterintuitively, bulky alkyl groups at the ortho-position of the benzenesulfonyl chloride can accelerate the rate of nucleophilic substitution.[13] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state steric strain between the ortho-substituent and the sulfonyl oxygens as the molecule moves towards the trigonal bipyramidal transition state.[12][24] This is a critical insight, as it defies the typical expectation that steric bulk slows down reactions.

Experimental Protocols: A Practical Approach

Trustworthiness in synthetic methodology is built on detailed and reproducible protocols.

Protocol 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride

This protocol details the direct chlorosulfonation of nitrobenzene, an electron-deactivated substrate.

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., containing aqueous NaOH solution).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 4.0 molar equivalents). Begin stirring and cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add nitrobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C. Vigorous HCl gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 70-75 °C and maintain for 2-3 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with stirring.

  • Isolation: The solid product, 4-nitrobenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Drying: Dry the product under vacuum to yield the crude sulfonyl chloride, which can be used directly or recrystallized from a suitable solvent (e.g., hexane or carbon tetrachloride) for higher purity.

Protocol 2: Synthesis of N-(4-Methylphenyl)-4-nitrobenzenesulfonamide

This protocol demonstrates a typical sulfonamide formation.

G start Start dissolve_amine Dissolve p-toluidine and pyridine in CH₂Cl₂ start->dissolve_amine cool Cool solution to 0 °C (ice bath) dissolve_amine->cool add_sulfonyl_chloride Add solution of 4-nitrobenzenesulfonyl chloride in CH₂Cl₂ dropwise cool->add_sulfonyl_chloride stir Stir at 0 °C for 30 min, then at RT for 2 hr add_sulfonyl_chloride->stir quench Pour into 1 M HCl (aq) stir->quench extract Separate organic layer, extract aqueous layer with CH₂Cl₂ quench->extract combine_wash Combine organic layers, wash with H₂O, then brine extract->combine_wash dry_filter Dry over Na₂SO₄, filter, and concentrate combine_wash->dry_filter purify Purify crude solid (Recrystallization or Chromatography) dry_filter->purify end Final Product purify->end

Step-by-Step Methodology:

  • Setup: To a solution of p-toluidine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in DCM dropwise to the stirred amine solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 1 M aqueous HCl and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

The aromatic chlorosulfonyl group is a remarkably versatile and reactive functional group that serves as a vital precursor in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is governed by a well-understood set of electronic and steric principles, allowing for the rational design of synthetic strategies. By mastering the methods of its formation and the nuances of its reactions with nucleophiles, researchers and drug development professionals can effectively leverage the Ar-SO₂Cl moiety to construct novel molecular entities with significant therapeutic potential.

References

  • Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • REDUCTION OF AROMATIC SULFONYL CHLORIDES TO DISULFIDES. Organic Preparations and Procedures International. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

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  • Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery: Volume 2 - Books.
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  • CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Taylor & Francis Online. [Link]

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  • Synthesis of sulfonamides. ResearchGate. [Link]

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  • Process for the preparation of aromatic sulfonyl chlorides.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. [Link]

  • Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. [Link]

  • Hydrogen reduction of sulfonyl chlorides to thiols.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Aromatic sulfonation. Wikipedia. [Link]

  • Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]

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An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzoyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution within benzoyl compounds, a privileged structure in numerous therapeutic agents. We will dissect the profound influence of fluorine on the physicochemical and pharmacokinetic properties of these molecules. Key areas of focus include the modulation of electronic characteristics, metabolic stability, and binding affinity. This document serves as a detailed resource, integrating fundamental principles with actionable experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[1][2][3] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to serve as a bioisostere with minimal steric perturbation.[1] However, its profound electronic influence can dramatically alter a molecule's characteristics.[1][4] The judicious placement of fluorine on a benzoyl moiety can enhance a range of critical drug-like properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[1][5][6] This guide will explore these effects in detail, providing the causal relationships behind fluorine's transformative impact.

Core Principles: How Fluorine Substitution Modulates Benzoyl Compounds

The benzoyl group is a common structural motif in pharmaceuticals. The introduction of fluorine onto its aromatic ring can lead to predictable and advantageous changes in molecular behavior.

Modulation of Physicochemical Properties
  • Electronic Effects: Fluorine's potent electron-withdrawing inductive effect (-I) is paramount. When substituted on the benzoyl ring, it lowers the electron density of the aromatic system and the carbonyl group. This effect can significantly decrease the basicity (pKa) of nearby functional groups, such as amines, which can improve bioavailability by favoring the neutral form required for membrane permeation.[1][4][7]

  • Impact on Acidity (pKa): The inductive effect of fluorine stabilizes the conjugate base of a benzoic acid, thereby increasing its acidity (lowering its pKa). The magnitude of this effect is dependent on the number and position of fluorine substituents.

  • Lipophilicity (LogP): While fluorine is highly electronegative, the C-F bond is lipophilic.[4] Replacing a C-H bond with a C-F bond generally increases the overall lipophilicity of a molecule, which can enhance membrane permeability and improve target engagement within hydrophobic binding pockets.[1][4][8] However, excessive fluorination can sometimes lead to reduced aqueous solubility.[4]

The following diagram illustrates the key electronic effects of fluorine substitution on a benzoyl ring.

G cluster_benzoyl Benzoyl Ring cluster_effects Effects of Fluorine Substitution Benzoyl Benzoyl Moiety (C6H5CO-R) Inductive Strong Inductive Effect (-I) (Electron Withdrawal) Benzoyl->Inductive Substitution with F pKa Decreased pKa of Proximal Amines (Increased Acidity of Benzoic Acids) Inductive->pKa Alters Basicity/ Acidity Metabolism Blocked Metabolic Oxidation (Increased Half-life) Inductive->Metabolism Shields from CYP Enzymes Binding Enhanced Binding Interactions (C-F···H-X, Dipole-Dipole) Inductive->Binding Creates Favorable Non-covalent Interactions

Caption: Key physicochemical and pharmacological consequences of fluorine substitution on a benzoyl scaffold.

Enhancement of Metabolic Stability

A primary driver for incorporating fluorine is to block metabolic oxidation.[1][4] Cytochrome P450 (CYP) enzymes in the liver are responsible for the metabolism of many drugs, often through the hydroxylation of electron-rich C-H bonds on aromatic rings.[9][10]

  • Blocking Sites of Metabolism: Replacing a metabolically labile hydrogen atom with a fluorine atom can prevent this enzymatic process. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is resistant to oxidative cleavage.[1][4][11] For instance, para-fluorination on a phenyl ring can effectively block para-hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[4]

The following table summarizes the impact of fluorine substitution on the pKa and LogP of benzoic acid.

CompoundpKa[12]Calculated LogP[13]
Benzoic Acid4.201.87
2-Fluorobenzoic Acid3.462.13
3-Fluorobenzoic Acid3.862.12
4-Fluorobenzoic Acid4.142.13
2,6-Difluorobenzoic Acid3.212.23

Data sourced from multiple references to provide a comparative overview.[12][13][14][15][16]

Influence on Binding Affinity and Selectivity

Fluorine can participate in and enhance a variety of non-covalent interactions within a protein's active site, leading to improved binding affinity and selectivity.[1][7]

  • Favorable Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions, as well as orthogonal multipolar interactions with carbonyl groups (C-F···C=O).[1] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[1][9] Recent studies have also highlighted the significance of hydrogen bond-induced fluorine bonds (HBiFB), where fluorine interacts with both a hydrogen bond donor and a halogen bond acceptor, contributing to binding energy.[17]

  • Conformational Control: Due to stereoelectronic effects like the gauche effect, fluorine substitution can influence the conformational preferences of a molecule.[4] This can pre-organize the ligand into a bioactive conformation that is more favorable for binding to its target, thus improving potency.[4]

Experimental Workflows and Protocols

The rational incorporation of fluorine requires robust synthetic and analytical methodologies.

Representative Synthesis: Synthesis of 4-Fluorobenzoyl Chloride

A common route to fluorinated benzoyl compounds is via the corresponding benzoyl chloride, a versatile intermediate.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Add 4-fluorobenzoic acid (1 mole equivalent) to the flask. Slowly add thionyl chloride (SOCl2, 1.5 mole equivalents) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation to yield the final product.

Caution: Thionyl chloride and benzoyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment.[18]

Analytical Characterization: The Role of ¹⁹F NMR

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds.[19][20][21]

  • Key Advantages: The ¹⁹F nucleus has a spin of 1/2, is 100% naturally abundant, and exhibits a wide chemical shift range, making it highly sensitive to the local electronic environment.[22][23] This sensitivity allows for unambiguous confirmation of fluorine incorporation and can provide insights into the molecule's conformation and interactions.[19][22] Background signals are absent in biological systems, making it an excellent probe for in-vivo studies and fragment-based screening.[19][23]

The following diagram outlines a typical workflow for the synthesis and characterization of a novel fluorinated benzoyl compound.

Caption: A generalized workflow from design to biological evaluation of fluorinated benzoyl compounds.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a method to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.[10][24]

Objective: To determine the rate of disappearance of a test compound over time.

Materials:

  • Pooled human liver microsomes (HLM)[10][25]

  • Phosphate buffer (100 mM, pH 7.4)[25][26]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a microsomal incubation mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.[10][24] Pre-warm to 37°C.

  • Initiation: In a 96-well plate, add the test compound to the microsomal mixture to achieve a final concentration of 1 µM.[25] Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[25][26]

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[10][26]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[26]

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29]

Objective: To determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of a ligand binding to its target protein.[28][29][30]

Procedure:

  • Sample Preparation: Prepare the target protein solution in a suitable buffer and dialyze extensively. Prepare the fluorinated benzoyl ligand in the final dialysis buffer. Degas both solutions.

  • ITC Instrument Setup: Load the protein into the sample cell and the ligand into the titration syringe.[28] The ligand concentration is typically 10-20 times that of the protein.

  • Titration: Set the experimental temperature and perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

  • Data Analysis: Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[29][30][31]

The following diagram illustrates the principle of an ITC experiment.

ITC_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Data Output & Analysis Syringe Syringe Contains Ligand (Fluorinated Benzoyl Compound) Injection Sequential Injections Syringe->Injection Titration Cell Sample Cell Contains Target Protein Heat Heat Change (ΔQ) Measured (Exothermic or Endothermic) Cell->Heat Binding Event Injection->Cell Isotherm Binding Isotherm (Heat vs. Molar Ratio) Heat->Isotherm Thermodynamics Thermodynamic Parameters Binding Affinity (Ka) Enthalpy (ΔH) Stoichiometry (n) Isotherm->Thermodynamics Curve Fitting

Caption: The workflow of an Isothermal Titration Calorimetry (ITC) experiment for measuring binding affinity.

Conclusion and Future Outlook

The substitution of fluorine in benzoyl compounds is a proven and highly effective strategy in modern drug discovery.[1][3] By leveraging its unique electronic and steric properties, medicinal chemists can rationally tune the physicochemical and pharmacokinetic profiles of drug candidates to enhance their therapeutic potential.[4][5] The ability to block metabolic pathways, modulate pKa, and introduce new, favorable binding interactions underscores the continued importance of fluorine.[1][7] As synthetic methodologies for selective fluorination continue to advance, the precision with which chemists can deploy this remarkable element will only increase, paving the way for the development of safer and more effective medicines.

References

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  • Gouverneur, V., et al. Fluorine in medicinal chemistry. Chemical Society Reviews.
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  • Han, Z., et al. Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms: A Database Survey and Quantum Chemistry Calculation Study.
  • Unknown. metabolic stability in liver microsomes. Mercell.
  • Nolan, E. M., & Lippard, S. J. Redox chemistry and hydrogen bonding in drug design. MIT OpenCourseWare.
  • Cyprotex. Microsomal Stability. Evotec.
  • BioIVT. Metabolic Stability Assay Services. BioIVT.
  • Olah, G. A., & Kuhn, S. J. benzoyl fluoride. Organic Syntheses.
  • Prosser, R. S. A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
  • Unknown. Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Gerig, J. T. Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar.
  • Wessjohann, L. A., et al. Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central.
  • Moon, B. F., & Kodibagkar, V. D.
  • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Amblard, F., et al. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Kinfe, H. H. Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
  • Zhang, W., et al. The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent.
  • Stetzenbach, K. J., et al. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Caldwell, J., et al. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed.
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  • Tadesse, S., et al. Importance of Fluorine in Benzazole Compounds. PubMed Central.
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  • Unknown.
  • Ishikawa, T., et al.
  • Kass, S. R. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.
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Sources

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: A Core Intermediate in Modern Synthesis

Introduction: A Versatile Building Block

This compound is a polyfunctional aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular architecture, featuring a reactive sulfonyl chloride, a deactivating but directing fluorine atom, and an ethyl ester, provides a unique combination of handles for synthetic chemists to elaborate into more complex structures. The strategic placement of these functional groups allows for selective and predictable reactivity, making it a valuable tool for researchers and drug development professionals.

The primary utility of this intermediate lies in the reactivity of the sulfonyl chloride group (-SO₂Cl), which serves as an excellent electrophile for the synthesis of sulfonamides.[2][3][4] The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and central nervous system drugs.[1][3] Furthermore, the presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final active compounds.[1] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and application of this compound, offering field-proven insights for its effective use in research and development.

Physicochemical Properties and Handling

A clear understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1155985-73-1[5][6][7][8]
Molecular Formula C₉H₈ClFO₄S[1][5][6][7]
Molecular Weight 266.67 g/mol [1][6][7]
Appearance Liquid[5]
Boiling Point 371.3±32.0 °C (Predicted)[1]
Density 1.443±0.06 g/cm³ (Predicted)[1]
Purity Typically ≥95%[1][5]

Storage and Handling: this compound should be stored under an inert atmosphere at room temperature.[5][7] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10][11] Due to its reactivity with nucleophiles, particularly water, moisture must be rigorously excluded to prevent decomposition.

Synthesis of the Intermediate

The most common method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonylation.[3] This typically involves the direct reaction of an activated aromatic ring with chlorosulfonic acid. For this compound, the logical precursor is Ethyl 2-fluorobenzoate.

Synthesis Precursor Ethyl 2-fluorobenzoate Intermediate This compound Precursor->Intermediate Chlorosulfonylation Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate

Caption: General synthesis pathway for this compound.

The electron-withdrawing nature of the fluorine and ethyl ester groups deactivates the aromatic ring, making the chlorosulfonylation reaction require controlled conditions. However, these groups direct the incoming chlorosulfonyl group primarily to the meta position relative to the ester and para to the fluorine, resulting in the desired 5-chloro­sulfonyl product.

Core Reactivity: The Gateway to Sulfonamides

The synthetic value of this compound is overwhelmingly derived from the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most importantly primary and secondary amines, to form stable sulfonamide linkages.[2][3] This reaction is the cornerstone of its application as a chemical intermediate.

Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the hydrochloric acid (HCl) byproduct generated during the reaction.

Mechanism start This compound R-SO₂Cl intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack amine {Primary/Secondary Amine | R'R''NH} amine->intermediate product N-substituted Sulfonamide R-SO₂NR'R'' intermediate->product Elimination of Cl⁻ byproduct {HCl} intermediate->byproduct base {Base (e.g., Et₃N)} byproduct->base Neutralization

Sources

Introduction: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

This compound is a crucial chemical intermediate, playing a significant role as a building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural features—a fluorinated benzene ring, an ethyl ester, and a reactive chlorosulfonyl group—make it a versatile synthon for introducing the fluoro-arylsulfonyl moiety into larger molecules. This guide provides a detailed technical overview of its synthesis, focusing on the underlying chemical principles, a robust experimental protocol, and critical safety considerations for researchers and drug development professionals.

The Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution reaction of ethyl 2-fluorobenzoate with chlorosulfonic acid. The fluorine atom and the ethyl ester group on the aromatic ring act as directing groups. The fluorine atom is an ortho-, para-director, while the ester group is a meta-director. The chlorosulfonation occurs at the position para to the fluorine and meta to the ester group, resulting in the desired product.

reaction_mechanism cluster_mech Reaction Mechanism reactant1 Ethyl 2-fluorobenzoate start Ethyl 2-fluorobenzoate reactant2 Chlorosulfonic Acid (ClSO3H) reactant2->start + ClSO3H product This compound intermediate Sigma Complex Intermediate start->intermediate Electrophilic Attack final_product This compound intermediate->final_product Deprotonation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section details a reliable and reproducible method for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl 2-fluorobenzoateC₉H₉FO₂168.1710.0 gStarting material
Chlorosulfonic acidClSO₃H116.5241.4 g (24.0 mL)Reagent, handle with extreme care
Thionyl chlorideSOCl₂118.9710 mLOptional, for ensuring anhydrous conditions
Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent
IceH₂O18.02As neededFor cooling bath
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Reaction Workflow

workflow node_start node_start node_process node_process node_end node_end node_io node_io start Start: Assemble Reaction Apparatus add_reagents Charge Reactor with Ethyl 2-fluorobenzoate and Dichloromethane start->add_reagents cool_reaction Cool Reaction Mixture to 0-5 °C add_reagents->cool_reaction add_chlorosulfonic Slowly Add Chlorosulfonic Acid cool_reaction->add_chlorosulfonic react Allow Reaction to Warm to Room Temperature and Stir for 2-4 hours add_chlorosulfonic->react quench Carefully Quench Reaction with Ice react->quench extract Perform Liquid-Liquid Extraction with DCM quench->extract wash Wash Organic Layer with Saturated NaHCO3 extract->wash dry Dry Organic Layer with Anhydrous Na2SO4 wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Obtain Crude Product concentrate->product purify Purify by Recrystallization or Column Chromatography product->purify final_product Final Product: this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Procedure
  • Reaction Setup : In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition : Charge the flask with ethyl 2-fluorobenzoate (10.0 g, 59.5 mmol) and dichloromethane (50 mL).

  • Cooling : Place the flask in an ice bath and cool the mixture to 0-5 °C with stirring.

  • Chlorosulfonation : Slowly add chlorosulfonic acid (24.0 mL, 362 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching : Carefully pour the reaction mixture onto crushed ice (200 g) in a separate beaker with vigorous stirring.

  • Extraction : Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

  • Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling: A Critical Overview

Working with chlorosulfonic acid requires strict adherence to safety protocols due to its highly corrosive and reactive nature.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles.

  • Fume Hood : All operations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood.

  • Reactive Hazards : Chlorosulfonic acid reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

  • Quenching : The quenching step is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to ice.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₉H₈ClFO₄S
Molar Mass266.67 g/mol
Melting Point65-68 °C

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for the pharmaceutical and agrochemical industries. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol with stringent safety measures, researchers can reliably produce this important compound. The methodology described in this guide offers a robust framework for the successful synthesis and purification of this compound.

References

  • Synthesis of this compound. (2023). Molbase. [Link]

  • This compound. (2023). Chemcas. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Novel Sulfonamide Libraries Using Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] Since the discovery of the antibacterial properties of Prontosil and its active metabolite, sulfanilamide, the sulfonamide moiety has been integral to the development of drugs spanning numerous classes, including diuretics, antivirals, anti-inflammatories, and anticancer agents.[4][5][6] Its ability to act as a bioisostere for amides, coupled with its unique geometric and hydrogen-bonding properties, allows it to form critical interactions with biological targets, making it a privileged scaffold in drug discovery.[7]

The development of novel chemical entities requires versatile and reactive building blocks. Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is an exemplary reagent for this purpose. Its trifunctional nature—a highly reactive sulfonyl chloride group for sulfonamide formation, an ethyl ester for potential subsequent modification, and a fluorine atom to modulate electronic properties and metabolic stability—makes it an ideal starting point for generating diverse libraries of drug-like molecules.[8][9]

This guide provides a detailed, experience-driven protocol for the synthesis of novel sulfonamides using this compound. It delves into the mechanistic rationale behind the procedural steps and offers a robust framework for synthesis, purification, and characterization.

Mechanistic Rationale and Strategic Considerations

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[6][10] Understanding the underlying principles is critical for optimizing reaction conditions and troubleshooting potential issues.

2.1 The Core Reaction: Nucleophilic Attack The primary reaction involves the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The potent electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached aromatic ring render the sulfur atom electron-deficient and thus susceptible to nucleophilic attack. The presence of the 2-fluoro and 5-ethoxycarbonyl substituents on the benzene ring of this compound further enhances this electrophilicity.

2.2 The Indispensable Role of a Base This reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is non-negotiable. Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is used in slight excess to act as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion.[11]

2.3 Solvent and Temperature Control The choice of solvent is crucial for ensuring that all reactants remain in solution and for moderating the reaction rate. Anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride starting material.[10][12] The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm before being allowed to proceed at room temperature.

Visualized Synthetic Workflow

The overall process from starting materials to a fully characterized novel sulfonamide can be visualized as a linear progression of distinct stages, each requiring careful execution and validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Characterization A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Slow Addition of This compound B->C D Warm to RT & Stir (Monitor by TLC) C->D E Aqueous Work-up D->E F Column Chromatography E->F G NMR, MS, IR Analysis F->G H Pure Novel Sulfonamide G->H

Caption: Workflow for Novel Sulfonamide Synthesis.

Detailed Experimental Protocols

4.1 Protocol 1: Synthesis of Ethyl 2-fluoro-5-(morpholinosulfonyl)benzoate

This protocol details a representative synthesis using morpholine as the amine nucleophile.

Materials and Reagents:

  • This compound (1.0 eq, e.g., 266 mg, 1.0 mmol)

  • Morpholine (1.1 eq, e.g., 96 mg, 1.1 mmol)

  • Triethylamine (TEA) (1.5 eq, e.g., 152 mg, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexane/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.1 eq) and anhydrous DCM (5 mL). Stir the solution until homogeneous. Add triethylamine (1.5 eq).

  • Reaction Initiation: Cool the flask in an ice-water bath to 0 °C.

  • Substrate Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 10-15 minutes using a syringe or dropping funnel. Causality Note: Slow addition is critical to control the reaction exotherm and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the sulfonyl chloride starting material indicates reaction completion.

  • Aqueous Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL). Causality Note: The acid wash removes residual TEA and morpholine, while the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product (as identified by TLC) and concentrate to yield the final sulfonamide as a solid or oil.

4.2 Protocol 2: Structural Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the example product, Ethyl 2-fluoro-5-(morpholinosulfonyl)benzoate, expect to see characteristic signals for the ethyl ester, the morpholine ring protons, and the three protons on the aromatic ring.[13][14][15]

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the synthesized compound. The presence of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass provides strong evidence of successful synthesis.[13][15]

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the product. The presence of strong characteristic absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ confirms the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, respectively.[13][15]

Representative Data for a Sulfonamide Library

To demonstrate the versatility of this protocol, a small library of analogs can be synthesized by varying the amine component. The table below summarizes expected outcomes for three different amine types.

Amine ReactantProduct NameTypical Yield (%)Key ¹H NMR Signal (δ ppm, DMSO-d₆)
AnilineEthyl 2-fluoro-5-(phenylsulfamoyl)benzoate85-95%~10.5 (s, 1H, -SO₂NH Ph)
BenzylamineEthyl 5-(N-benzylsulfamoyl)-2-fluorobenzoate88-96%~8.3 (t, 1H, -SO₂NH CH₂-)
MorpholineEthyl 2-fluoro-5-(morpholinosulfonyl)benzoate90-98%No N-H signal

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Product Yield.

    • Cause: The sulfonyl chloride starting material may have hydrolyzed due to moisture.

    • Solution: Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used under an inert atmosphere.

  • Issue: Reaction Stalls (Incomplete Conversion).

    • Cause: The amine may be a weak nucleophile (e.g., a highly electron-deficient aniline).

    • Solution: Gently heat the reaction mixture (e.g., to 40 °C) or allow it to stir for a longer period (12-24 hours). Alternatively, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be considered.

  • Issue: Multiple Products Observed on TLC.

    • Cause: With primary amines, there is a possibility of double sulfonylation at the nitrogen center, especially if the stoichiometry is not carefully controlled.

    • Solution: Ensure the amine is not the limiting reagent. A slight excess of the amine (1.1-1.2 equivalents) is recommended.

References

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis Online. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Hindawi. [Link]

  • Full article: A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis Online. [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (2022). Scientific Research Publishing. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). NIH Public Access. [Link]

  • Sulfonamide purification process. (1957).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2021). ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University, Macmillan Group. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). NIH Public Access. [Link]

  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. (2019). ResearchGate. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (2022). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

Application Notes & Protocols for Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring an electron-deficient aromatic ring, a reactive chlorosulfonyl group, and a modifiable ethyl ester, makes it an invaluable building block for the synthesis of a wide array of biologically active molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound. We will explore its core reactivity, showcase its utility in the synthesis of targeted inhibitors, and provide detailed, field-proven methodologies to ensure successful and reproducible outcomes.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the efficiency of synthetic routes and the ability to generate diverse chemical libraries are paramount. This compound serves as a strategic starting material precisely because it addresses these needs. The molecule contains two key functional groups with orthogonal reactivity:

  • The Chlorosulfonyl Group (-SO₂Cl): This is a highly reactive electrophile, primarily used for the synthesis of sulfonamides through reaction with primary or secondary amines. The resulting sulfonamide moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its ability to act as a hydrogen bond donor and acceptor, and to impart favorable pharmacokinetic properties.

  • The Ethyl Ester Group (-COOEt): This group is more stable and can be carried through several synthetic steps before being hydrolyzed to a carboxylic acid or converted into other functional groups. This allows for late-stage diversification of a drug candidate, enabling fine-tuning of properties like solubility, cell permeability, and target engagement.

The fluorine atom at the 2-position further modulates the electronic properties of the ring, influencing the reactivity of the adjacent functional groups and often enhancing metabolic stability or binding affinity of the final compound.

Physicochemical & Reactivity Profile

A thorough understanding of the reagent's properties is critical for its effective use.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 849926-26-9
Molecular Formula C₉H₈ClFO₄S
Molecular Weight 266.67 g/mol
Appearance White to off-white solidSupplier Data
Reactivity Moisture sensitive; reacts readily with nucleophiles (e.g., amines, water, alcohols) at the sulfonyl chloride group.General Chemical Knowledge

Causality of Reactivity: The potent electrophilicity of the sulfur atom in the chlorosulfonyl group is driven by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated aromatic ring. This makes it highly susceptible to nucleophilic attack, necessitating anhydrous conditions for most reactions to prevent hydrolysis to the corresponding sulfonic acid.

Core Application: Synthesis of Substituted Sulfonamides

The primary application of this compound is as a scaffold for creating substituted sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the amine coupling partner, making it ideal for generating libraries for high-throughput screening.

A notable application of this scaffold is in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. The general synthetic approach involves coupling the sulfonyl chloride with a chosen amine to form the core of the inhibitor.

Diagram: General Synthetic Workflow

The following diagram illustrates the two-stage synthetic logic often employed when using this reagent.

G cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Ester Modification Reagent This compound Intermediate Sulfonamide-Ester Intermediate Reagent->Intermediate Base (e.g., Pyridine, TEA) DCM or THF, 0°C to RT Amine Primary/Secondary Amine (R-NH₂ or R₁R₂NH) Amine->Intermediate FinalProduct Final Target Molecule (e.g., Carboxylic Acid) Intermediate_ref Sulfonamide-Ester Intermediate Intermediate_ref->FinalProduct Hydrolysis (e.g., LiOH, NaOH) THF/H₂O

Caption: Two-stage synthetic strategy using the title reagent.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol details the coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq) or Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base is required.

  • Addition of Base: Slowly add pyridine or TEA (1.5 eq) dropwise to the stirring solution. The base scavenges the HCl generated during the reaction, driving it to completion. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted starting material and acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Diagram: Experimental Workflow for Sulfonamide Synthesis

G start Dissolve Reagents in Anhydrous DCM cool Cool to 0°C in Ice Bath start->cool add_base Slowly Add Base (e.g., Pyridine) cool->add_base monitor Stir at RT & Monitor by TLC/LC-MS add_base->monitor quench Quench with Water monitor->quench Reaction Complete extract Aqueous Workup (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Step-by-step workflow for sulfonamide synthesis and purification.

Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key step for modifying solubility or enabling further coupling reactions (e.g., amide bond formation).

Materials:

  • Sulfonamide-Ester Intermediate (from Protocol 1) (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfonamide-ester intermediate in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Addition of Base: Add a solution of LiOH or NaOH (2.0-3.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the hydrolysis by TLC or LC-MS until the starting ester is fully consumed.

  • Acidification: Once complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 using 1M HCl. The carboxylic acid product will often precipitate out of solution.

  • Isolation:

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting & Safety

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Sulfonamide 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Insufficient base. 3. Sterically hindered or poorly nucleophilic amine.1. Use fresh reagent; ensure anhydrous conditions. 2. Add more base; if using an amine salt, ensure 2+ eq of base are used. 3. Increase reaction temperature; use a more forcing base like DBU; extend reaction time.
Reaction Stalls Competing hydrolysis of the sulfonyl chloride by trace moisture.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere (N₂ or Ar).
Incomplete Ester Hydrolysis 1. Insufficient base or reaction time. 2. Steric hindrance around the ester.1. Add more equivalents of LiOH/NaOH and continue stirring. 2. Gently heat the reaction (e.g., to 40-50°C); switch to a stronger base system if necessary.
Multiple Spots on TLC Formation of side products (e.g., bis-sulfonylation of a primary amine).Use a slight excess of the amine (1.1-1.2 eq) and add the sulfonyl chloride solution slowly to the amine solution (reverse addition).

Safety Considerations:

  • Corrosive & Moisture Sensitive: this compound is corrosive and reacts with moisture to release HCl gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Quenching: The quenching of reactions containing sulfonyl chlorides should be done carefully and slowly, especially when using water or alcohols, as the process can be exothermic.

Conclusion

This compound is a powerful and efficient building block for modern medicinal chemistry. Its predictable reactivity and the strategic orthogonality of its functional groups allow for the streamlined synthesis of complex molecules. By following the robust protocols and troubleshooting guidance outlined in this document, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • PubChem Compound Summary for CID 15939525, this compound. National Center for Biotechnology Information. [Link]

  • Preparation of pyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors.

Synthesis of Novel Antibacterial Benzenesulfonamides from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The growing threat of antimicrobial resistance necessitates the development of new and effective antibacterial agents. Benzenesulfonamides represent a well-established class of compounds with a broad spectrum of biological activities, including significant antibacterial properties.[1][2] This guide details the synthetic pathway from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate to a diverse library of benzenesulfonamide derivatives and outlines the subsequent evaluation of their antibacterial efficacy.

The core of this synthetic strategy involves the reaction of a sulfonyl chloride with an amine, a classical and widely employed method for creating the sulfonamide bond.[3] The choice of this compound as the starting material provides a scaffold with multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

I. Synthetic Strategy and Mechanistic Overview

The fundamental reaction is a nucleophilic substitution at the sulfonyl chloride moiety. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and the formation of a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated as a byproduct.[4]

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the sulfonamide library and the subsequent antibacterial screening.

G cluster_synthesis PART 1: Synthesis cluster_screening PART 2: Antibacterial Screening A Ethyl 5-(chlorosulfonyl)- 2-fluorobenzoate C Reaction with Base (e.g., Pyridine, Triethylamine) A->C B Primary/Secondary Amine (Diverse Library) B->C D Workup & Purification (Extraction, Chromatography, Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Benzenesulfonamide Derivative Library E->F G Synthesized Library F->G Proceed to Screening I Minimum Inhibitory Concentration (MIC) Assay G->I H Bacterial Strains (Gram-positive & Gram-negative) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Identification of Lead Compounds J->K

Figure 1: A generalized workflow for the synthesis and antibacterial screening of benzenesulfonamide derivatives.

II. Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis, purification, and characterization of benzenesulfonamide derivatives.

A. General Protocol for the Synthesis of N-Substituted-5-(ethoxycarbonyl)-4-fluorobenzenesulfonamides

This protocol outlines a standard procedure for the reaction of this compound with a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

  • Solvents for recrystallization (e.g., Ethanol/water)[5]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chosen amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[4]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

B. Purification of the Crude Product

The crude product can be purified by either recrystallization or column chromatography, depending on the physical properties of the compound and the nature of the impurities.

Protocol 1: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol/water or isopropanol/water mixtures.[5][6]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Select an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), to achieve good separation of the desired product from impurities.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

C. Characterization of Synthesized Benzenesulfonamides

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Spectroscopy Characteristic signals for the aromatic protons of the benzenesulfonamide core, protons from the ester group, and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[4][7]
¹³C NMR Spectroscopy Signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) Provides the molecular weight of the synthesized compound, confirming its elemental composition.[4]
Infrared (IR) Spectroscopy Characteristic stretching bands for the S=O groups of the sulfonamide will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

III. Antibacterial Activity Screening

The synthesized library of benzenesulfonamide derivatives should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

General Procedure:

  • Bacterial Strains: A panel of bacteria, including strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), should be used.[2][8]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Structure-Activity Relationship (SAR) Analysis

The data obtained from the antibacterial screening will be crucial for establishing a structure-activity relationship. By comparing the MIC values of the different derivatives, researchers can identify the structural features that are essential for potent antibacterial activity. This analysis will guide the design and synthesis of next-generation compounds with improved efficacy. For instance, the nature and position of substituents on the amine moiety can significantly influence the antibacterial potency.[1]

SAR start This compound synthesis Synthesis start->synthesis amine Diverse Amines (R-NH₂) amine->synthesis library Benzenesulfonamide Library synthesis->library screening Antibacterial Screening (MIC) library->screening data MIC Data screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Identification of Lead Compounds sar->lead

Figure 2: Logical flow for SAR-driven lead identification.

V. Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis and evaluation of novel antibacterial benzenesulfonamides derived from this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively generate and screen diverse compound libraries, paving the way for the discovery of new therapeutic agents to combat bacterial infections. The systematic approach outlined here, from rational synthesis to rigorous biological testing and SAR analysis, is fundamental to modern drug discovery efforts.

References

  • Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available from: [Link]

  • Ratre P, Mahapatra AD, Pandit S, et al. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. 2021;11(48):30286-30297. Available from: [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. PubMed. Available from: [Link]

  • Akinboye, O. E., et al. "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Frontiers in Chemistry 5 (2017): 49. Available from: [Link]

  • Ajani, O. O., et al. "Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives." Zenodo, 25 Jan. 2013. Available from: [Link]

  • The Synthesis of Functionalised Sulfonamides. CORE. Available from: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. 2021;11(54):34181-34204. Available from: [Link]

  • Synthesis of sulfonamides. Organic Chemistry Portal. Available from: [Link]

  • Sulfonamide purification process. Google Patents.
  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available from: [Link]

  • Häkkinen, A.-M., Ruostesuo, P., & Kivekäs, R. (1988). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. J. Chem. Soc., Perkin Trans. 2, 6, 815–820. Available from: [Link]

  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] Spectrum. SpectraBase. Available from: [Link]

  • benzenesulfonamide, N-[(2Z,5Z)-5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-3-methyl-4-oxothiazolidinylidene]-4-methyl- Optional[1H NMR] Spectrum. SpectraBase. Available from: [Link]

  • Bowser JR, Williams PJ, Kura K. Preparation of sulfonamides from N-silylamines. J Org Chem. 1983;48:4111. Available from: [Link]

  • Al-Wahaibi, S. A., et al. "Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds." Molecules 28.1 (2023): 334. Available from: [Link]

  • Ratre, P., et al. "Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine." RSC advances 11.48 (2021): 30286-30297. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Semantic Scholar. Available from: [Link]

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Application Notes & Protocols: Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonamide Moiety in Oncology

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including antibacterial, diuretic, and notably, anticancer effects.[1][2][3] Its prevalence in oncology is attributed to its ability to engage in key hydrogen bonding interactions with various biological targets, its synthetic tractability, and its favorable physicochemical properties that can enhance drug-like characteristics.[4] A diverse array of sulfonamide-containing compounds has shown significant antitumor activity through various mechanisms, such as the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule assembly.[1][3][5]

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate has emerged as a particularly valuable building block in the synthesis of novel anticancer agents.[6] Its trifunctional nature—an ethyl ester, a reactive sulfonyl chloride, and a strategically placed fluorine atom—provides a versatile platform for creating diverse molecular architectures. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[4][7] The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the ethyl ester offers a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid.[6]

This document serves as a comprehensive guide to the application of this compound in the design and synthesis of potential anticancer therapeutics. It provides detailed protocols, discusses the rationale behind experimental choices, and highlights the importance of this building block in modern drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe use in the laboratory.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1155985-73-1[8][9][10]
Molecular Formula C₉H₈ClFO₄S[6][9]
Molecular Weight 266.67 g/mol [6][9]
Physical Form Liquid[8]
Purity ≥95%[8][11]
Boiling Point 371.3±32.0 °C (Predicted)[6]
Density 1.443±0.06 g/cm³ (Predicted)[6]
Storage Room temperature, under inert atmosphere, sealed.[6][8][10]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][12]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][12][13]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[12] Ensure adequate ventilation.[12]

Synthetic Applications in Anticancer Drug Discovery

The primary utility of this compound lies in its facile reaction with a wide range of amines to generate libraries of novel sulfonamide derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents.

General Reaction Scheme: Sulfonamide Synthesis

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

G reagent1 This compound reaction + reagent1->reaction reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->reaction product Target Sulfonamide Derivative base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction reaction->product Sulfonamide Formation

Caption: General workflow for sulfonamide synthesis.

Protocol: Synthesis of a Model Sulfonamide Derivative

This protocol details the synthesis of a representative sulfonamide from this compound and a primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of benzylamine (1.1 eq) in anhydrous DCM at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Use in Anticancer Drug Design

The sulfonamide moiety is a key pharmacophore in a number of clinically approved anticancer drugs, including pazopanib and dabrafenib.[14][15] The strategic incorporation of this functional group can influence a compound's biological activity in several ways:

  • Target Engagement: The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the amino acid residues in the active site of target proteins.[7]

  • Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][5] By inhibiting these enzymes, sulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis.[5]

  • Kinase Inhibition: Many sulfonamide derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[5][14]

G cluster_0 Drug Design Strategy cluster_1 Biological Evaluation BuildingBlock This compound SulfonamideLibrary Library of Novel Sulfonamides BuildingBlock->SulfonamideLibrary Reaction AmineLibrary Diverse Amine Library AmineLibrary->SulfonamideLibrary Reaction Screening Anticancer Activity Screening SulfonamideLibrary->Screening TargetID Target Identification & Validation Screening->TargetID LeadOpt Lead Optimization TargetID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Development Candidate

Caption: Drug discovery workflow using the building block.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel sulfonamide-based anticancer agents. Its predictable reactivity and the strategic placement of its functional groups provide a robust platform for generating diverse chemical libraries for drug discovery programs. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this key intermediate in the ongoing quest for more effective cancer therapies. By leveraging the principles of medicinal chemistry and rational drug design, the scientific community can continue to unlock the full therapeutic potential of the sulfonamide scaffold.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Ethyl 5-(chlorosulfonyl)
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. Cancer Research.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
  • Anticancer and Antiviral Sulfonamides. Bentham Science Publisher.
  • Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
  • CAS#:1155985-73-1 | Ethyl 5-(chlorosulfonyl)
  • Safety D
  • Ethyl 5-(chlorosulfonyl)
  • 1155985-73-1|Ethyl 5-(chlorosulfonyl)
  • This compound, 95% Purity, C9H8ClFO4S, 1 gram. CP Lab Safety.
  • SAFETY D

Sources

Application Notes & Protocols: N-Arylsulfonylation with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of novel sulfonamide derivatives remains a critical activity in drug discovery and lead optimization, allowing for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, target binding affinity, and lipophilicity.[1][2][3][4]

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a particularly valuable trifunctional building block for this purpose. Its distinct functionalities offer a modular approach to library synthesis:

  • The sulfonyl chloride group is a highly reactive electrophile for the facile formation of sulfonamide bonds.

  • The fluoro substituent can enhance metabolic stability and modulate pKa, often improving binding interactions with biological targets.[5]

  • The ethyl ester provides a secondary reactive handle for post-sulfonylation modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the creation of diverse chemical entities.

These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides using this compound, covering the underlying reaction mechanism, a detailed experimental protocol, critical safety procedures, and methods for characterization.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The N-arylsulfonylation reaction proceeds via a classical nucleophilic substitution mechanism. The primary or secondary amine, acting as the nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the chloride ion, a stable leaving group, to form the sulfonamide bond. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Caption: General mechanism for N-arylsulfonylation.

Mandatory Safety Protocols for Handling Sulfonyl Chlorides

Sulfonyl chlorides are corrosive and highly reactive compounds requiring strict adherence to safety protocols. Before beginning any experiment, consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety guidelines.

  • Primary Hazards :

    • Corrosivity : Can cause severe chemical burns to skin, eyes, and the respiratory tract upon inhalation.[6][7]

    • High Reactivity : Reacts exothermically, and sometimes violently, with water and atmospheric moisture to produce corrosive hydrochloric acid (HCl) and sulfonic acid.[6] It is also incompatible with strong bases.[6]

    • Toxicity : Combustion or decomposition can release toxic gases like hydrogen chloride and sulfur dioxide.[6][8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Tightly fitting safety goggles and a full-face shield are mandatory.[6][8]

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile) and inspect them before each use.[6]

    • Protective Clothing : A flame-resistant lab coat and proper footwear are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[8][9]

  • Handling and Storage :

    • All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[6]

    • Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials.[10][11]

    • Use flame-dried glassware and anhydrous solvents to prevent reaction with moisture.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials and Reagents
  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel

  • Ice bath

Reaction Workflow

Experimental_Workflow A 1. Setup Dissolve amine in anhydrous solvent under N₂ atmosphere. B 2. Cooling Cool reaction mixture to 0 °C in an ice bath. A->B C 3. Base Addition Slowly add base (e.g., pyridine) to the stirred solution. B->C D 4. Reagent Addition Add this compound solution dropwise over 15-20 min. C->D E 5. Reaction Allow to warm to RT. Stir for 4-18 hours. Monitor by TLC. D->E F 6. Workup Dilute with solvent, wash with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Drying & Concentration Dry organic layer over MgSO₄, filter, and concentrate. F->G H 8. Purification Purify crude product via flash chromatography or recrystallization. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.[1]

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]

  • Sulfonyl Chloride Addition : In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

  • Reaction : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification : Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Data Summary and Product Characterization

Typical Reaction Parameters
ParameterValue/ConditionRationale
Amine Stoichiometry1.0 equivalentLimiting reagent
Sulfonyl Chloride Stoich.1.1 - 1.2 equivalentsEnsures complete consumption of the amine
Base Stoichiometry1.5 - 2.0 equivalentsNeutralizes generated HCl and can catalyze the reaction
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction
Reaction Time4 - 18 hoursVaries based on amine nucleophilicity
SolventAnhydrous DCM, CH₃CNAprotic solvents that do not react with sulfonyl chloride
Typical Yield75 - 95%Dependent on substrate and purification efficiency
Characterization of the Final Product

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the ethyl ester, and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.

    • ¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy : Will exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Hayat, S., et al. (n.d.). Preparation of sulfonamides from N-silylamines.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Macmillan Group. (2023).
  • MDPI. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • University of Bath. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • CymitQuimica. (2024). SAFETY DATA SHEET - Indane-5-sulfonyl chloride.
  • ResearchGate. (n.d.). Examples of N-acylsulfonamide-containing drugs.
  • Zani, F., et al. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.
  • Royal Society of Chemistry. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.
  • ResearchGate. (2016). Synthesis of alkyl aryl sulfones from N-arylsulfonyl hydroxylamines with alkenes.
  • PubMed. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile.
  • ACS Publications. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.
  • PubMed. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
  • Sigma-Aldrich. (n.d.). This compound | 1155985-73-1.
  • ChemicalBook. (n.d.). 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2.
  • ResearchGate. (n.d.). A proposed reaction mechanism for O‐arylation of alcohols and phenols....
  • BLD Pharm. (n.d.). 1155985-73-1|this compound.
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Protecting Group Strategies for Reactions with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate is a valuable trifunctional building block in medicinal chemistry and drug development.[1] Its utility stems from the presence of three distinct reactive sites: a highly electrophilic sulfonyl chloride, a hydrolyzable ethyl ester, and an electron-deficient fluorinated aromatic ring. This structural complexity, while offering numerous avenues for molecular elaboration, presents a significant challenge in achieving chemoselectivity. Performing a chemical transformation at one functional group without unintended reactions at the others requires a carefully considered strategy, often involving the use of protecting groups.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling the rational design of synthetic routes. This document offers detailed, field-proven protocols and decision-making frameworks to navigate the reactivity landscape of this versatile intermediate.

Chapter 1: The Reactivity Landscape

A successful synthetic strategy begins with a thorough understanding of the inherent reactivity of each functional group. The significant difference in electrophilicity between the sulfonyl chloride and the ethyl ester is the key to selective manipulation.

  • 1.1 The Sulfonyl Chloride Moiety : This is the most reactive site on the molecule. The sulfur atom is highly electrophilic and readily undergoes nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and water.[2][3] This reaction is typically fast and often requires a base to scavenge the HCl byproduct.[4] The high reactivity makes the sulfonyl chloride susceptible to hydrolysis, even by atmospheric moisture, necessitating anhydrous reaction conditions for most transformations.

  • 1.2 The Ethyl Ester Moiety : The ethyl ester is a moderately reactive electrophile. Its most common reaction is hydrolysis to the corresponding carboxylic acid, which can be catalyzed by either acid or base (saponification).[5][6] Compared to the sulfonyl chloride, the ester is significantly more stable. It can withstand anhydrous, non-nucleophilic conditions, but it is labile to strong aqueous acids and bases, particularly upon heating.

  • 1.3 The 2-Fluoroaromatic Ring : The fluorine atom, ortho to the ester and meta to the sulfonyl chloride, along with the other electron-withdrawing groups, activates the ring for potential nucleophilic aromatic substitution (SNAr). However, this reactivity is generally lower than that of the other two functional groups and typically requires strong nucleophiles and/or elevated temperatures.

G cluster_molecule Reactivity Hotspots of this compound mol EtOOC-Ar(F)-SO2Cl SO2Cl Sulfonyl Chloride (Highly Reactive) mol->SO2Cl Highest Electrophilicity Reacts with H₂O, RNH₂, ROH Ester Ethyl Ester (Moderately Reactive) mol->Ester Susceptible to Hydrolysis (Acid/Base Catalyzed) Aromatic Aromatic Ring (Less Reactive) mol->Aromatic SNAr Possible (Requires forcing conditions)

Caption: Relative reactivity of the functional groups.

Chapter 2: Strategy 1: Selective Reactions at the Sulfonyl Chloride

Given the pronounced reactivity difference, the most direct approach is to target the sulfonyl chloride while leaving the ethyl ester intact. The success of this strategy hinges on meticulous control of reaction conditions.

Rationale for Direct Selective Reaction

The sulfonyl chloride's high electrophilicity allows it to react with nucleophiles under conditions mild enough to not affect the less reactive ethyl ester. This avoids the additional steps of protection and deprotection, making it a more atom-economical approach.

Key Principles for Selectivity
  • Anhydrous Conditions: The exclusion of water is paramount. Any moisture will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, reducing yield and complicating purification.

  • Controlled Temperature: Reactions should be initiated at low temperatures (e.g., 0 °C) to moderate the exothermic reaction and minimize potential side reactions with the ester.

  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. These bases will neutralize the HCl generated during the reaction without competing as a nucleophile or promoting ester saponification.

Protocol 2.1: Selective Synthesis of a Sulfonamide

This protocol details the reaction with a primary amine to form a sulfonamide, a common moiety in pharmaceuticals, while preserving the ethyl ester.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Add the amine/TEA solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization as appropriate.

Causality: The use of anhydrous DCM and a non-nucleophilic base at low temperatures ensures that the amine reacts selectively with the highly electrophilic sulfonyl chloride. The acidic and basic washes during workup effectively remove unreacted starting materials and byproducts without hydrolyzing the ester product.

G start This compound reagents R₁R₂NH (1.1 eq) Anhydrous DCM Pyridine or TEA (1.2 eq) start->reagents Add Nucleophile & Base conditions 0 °C to Room Temp Anhydrous Conditions reagents->conditions Maintain Control product Ethyl 2-fluoro-5-(R₁R₂-aminosulfonyl)benzoate conditions->product Selective Reaction

Caption: Workflow for selective sulfonamide formation.

Chapter 3: Strategy 2: Protecting the Sulfonyl Chloride for Ester Modification

When the desired transformation targets the ethyl ester (e.g., hydrolysis to the carboxylic acid), the highly reactive sulfonyl chloride must first be "protected" or masked. The most robust and practical method is to convert it into a stable sulfonamide.

Rationale for Sulfonyl Chloride Protection

The conditions required for ester hydrolysis (e.g., aqueous NaOH or LiOH) would instantly hydrolyze the sulfonyl chloride. Therefore, converting the -SO₂Cl group into a less reactive sulfonamide is a necessary prerequisite. Sulfonamides are exceptionally stable to a wide range of conditions, including the basic media used for saponification.[7][8]

Protocol 3.1: Protection as an N-Aryl Sulfonamide

This protocol details the conversion of the sulfonyl chloride to a stable N-phenylsulfonamide. Aniline is chosen for its moderate reactivity and the relative stability of the resulting sulfonamide.

Materials:

  • This compound

  • Aniline

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the procedure outlined in Protocol 2.1 , substituting aniline for benzylamine and pyridine for TEA, using THF as the solvent.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and perform the aqueous workup as described in Protocol 2.1 (wash with 1 M HCl, water, and brine).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Ethyl 2-fluoro-5-(phenylsulfamoyl)benzoate. This product is often a solid and can be purified by recrystallization.

Protocol 3.2: Saponification of the Protected Ester

With the sulfonamide in place, the ethyl ester can now be safely hydrolyzed.

Materials:

  • Ethyl 2-fluoro-5-(phenylsulfamoyl)benzoate (from Protocol 3.1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water solvent mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the sulfonamide-ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate.

  • Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-(phenylsulfamoyl)benzoic acid.

Deprotection of the Sulfonamide Group

Cleavage of the N-S bond in a sulfonamide to regenerate a sulfonic acid is notoriously difficult and often requires harsh conditions that may not be compatible with many complex molecules.[7][9] This step represents a significant limitation of this strategy and should be considered carefully during synthetic planning.

Table 1: Comparison of Sulfonamide Deprotection Methods

Deprotection MethodReagents & ConditionsAdvantagesLimitations & Compatibility Issues
Acidic Hydrolysis Conc. HBr, TfOH, or other strong acids; elevated temperatures.[9][10]Simple reagents.Very harsh conditions; not suitable for acid-labile groups. Can be low-yielding.
Reductive Cleavage SmI₂; Na/NH₃; Na/naphthalene.Milder than strong acid hydrolysis.Requires strictly anaerobic conditions; sensitive to reducible groups (e.g., nitro, some halides).
Photochemical Cleavage For specific photolabile sulfonamides (e.g., o-nitrobenzenesulfonamides).Very mild and orthogonal.Requires synthesis of a specific sulfonamide; may not be suitable for light-sensitive molecules.

Given the challenges, regeneration of the sulfonyl chloride from the sulfonamide is often synthetically impractical. It is more common to design syntheses where the sulfonamide itself is the desired final functional group or can be carried through to the end of the synthetic sequence.

Chapter 4: Summary and Strategic Decision Making

The choice of strategy for reacting with this compound is dictated entirely by the synthetic goal. The following flowchart provides a decision-making framework for researchers.

G start What is your synthetic target? q1 Modify the -SO₂Cl group? (e.g., make a sulfonamide) start->q1 q2 Modify the -COOEt group? (e.g., make a carboxylic acid) start->q2 q1->q2 No strat1 Strategy 1: Direct Selective Reaction (Protocol 2.1) q1->strat1 Yes strat2_protect Strategy 2: Protect -SO₂Cl as a Sulfonamide (Protocol 3.1) q2->strat2_protect Yes strat2_react React at the Ester (Protocol 3.2) strat2_protect->strat2_react strat2_deprotect Deprotect Sulfonamide? (Consider difficulty) strat2_react->strat2_deprotect

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulfonamide Synthesis Yields with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing sulfonamide synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. Here, we will address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a useful reagent for sulfonamide synthesis?

This compound is a versatile building block in medicinal chemistry. The presence of the highly reactive sulfonyl chloride group allows for the straightforward formation of sulfonamide bonds with a wide range of primary and secondary amines.[1][2][3] The ester and fluoro substituents provide additional handles for further chemical modifications, making it a valuable scaffold for creating diverse compound libraries.

Q2: What are the general reaction conditions for synthesizing sulfonamides using this reagent?

Typically, the synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base.[4][5] The reaction is often carried out in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at temperatures ranging from 0 °C to room temperature.[5]

Q3: How do I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[6] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[7][8][9]

Q4: What are the key factors that influence the yield of the reaction?

Several factors can significantly impact the yield of your sulfonamide synthesis:

  • Reagent Purity: The purity of both the sulfonyl chloride and the amine is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base all play a vital role.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to avoid side reactions like bis-sulfonylation.[10]

  • Work-up and Purification: Proper work-up and purification procedures are essential to isolate the desired product in high purity and yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Product Formation

You've set up your reaction, but after several hours, TLC analysis shows mostly unreacted starting materials.

Potential Cause Explanation Recommended Solution
Low Amine Nucleophilicity Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may react slowly.[11] Steric hindrance around the amino group can also impede the reaction.[12]Increase the reaction temperature or prolong the reaction time. For particularly unreactive amines, consider using a stronger, non-nucleophilic base to enhance the amine's reactivity.
Degraded Sulfonyl Chloride This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[4]Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base The base is critical for neutralizing the HCl generated during the reaction.[4][5] If the base is too weak or not present in sufficient quantity, the amine will be protonated, rendering it non-nucleophilic.Use at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and can act as both a base and a catalyst.[5]
Problem 2: Presence of a Major Byproduct (Hydrolysis of the Ester)

You've successfully formed the sulfonamide, but you also observe a significant amount of a byproduct, which you suspect is the carboxylic acid from ester hydrolysis.

Potential Cause Explanation Recommended Solution
Harsh Reaction or Work-up Conditions The ethyl ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and heat.[13][14][15]During the reaction, use a non-aqueous base if possible. For the work-up, avoid prolonged exposure to strong acids or bases. If an acidic wash is necessary, perform it quickly and at a low temperature.
Problem 3: Formation of a Bis-Sulfonylated Product with Primary Amines

When using a primary amine, you observe a byproduct with a lower Rf value on TLC, suggesting the formation of a bis-sulfonylated product.

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry Primary amines have two N-H bonds, and both can potentially react with the sulfonyl chloride, especially if the sulfonyl chloride is present in excess.[10]Carefully control the stoichiometry, using a 1:1 molar ratio of the primary amine to this compound. Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base to maintain a low concentration of the sulfonyl chloride throughout the reaction.[10]
Problem 4: Difficulty in Purifying the Final Product

Your reaction has gone to completion, but you are struggling to separate your desired sulfonamide from unreacted starting materials or byproducts.

Potential Cause Explanation Recommended Solution
Similar Polarity of Components The product, starting materials, and byproducts may have similar polarities, making separation by column chromatography challenging.Optimize your work-up procedure to remove as many impurities as possible before chromatography. An acidic wash will remove excess amine and basic impurities, while a basic wash can remove any unreacted sulfonyl chloride (by converting it to the water-soluble sulfonic acid). Recrystallization can also be a powerful purification technique for solid products.

Experimental Protocols & Visualizations

General Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a sulfonamide using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl Slowly Add Sulfonyl Chloride Solution at 0 °C prep_sulfonyl Prepare Solution of This compound stir Stir at Room Temperature (Monitor by TLC) add_sulfonyl->stir quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

References

  • Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC.
  • NIH. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D.
  • HPLC. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
  • NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • NIH. (n.d.). Preparation of sulfonamides from N-silylamines - PMC.
  • NIH. (2022). Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Thieme. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • ElectronicsAndBooks. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 -.
  • Sigma-Aldrich. (n.d.). This compound | 1155985-73-1.
  • The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Benchchem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • BLD Pharm. (n.d.). 37098-75-2|5-(Chlorosulfonyl)-2-fluorobenzoic acid|BLD Pharm.
  • YouTube. (2021). The Hydrolysis of Ethyl Benzoate.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.

Sources

Side reactions of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes and avoid common pitfalls.

Section 1: Core Concepts & General FAQs

This section covers the fundamental principles of reactivity for this compound and addresses preliminary questions you might have before starting your experiment.

Question: What is the primary reactivity of this compound?

Answer: The primary reactive site is the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated benzene ring. This makes it highly susceptible to nucleophilic attack. The most common and intended reaction is with primary or secondary amines to form stable sulfonamides, a critical functional group in many pharmaceutical compounds.[1][2][3] While the ethyl ester and the aromatic fluorine are relatively stable, they can participate in side reactions under certain conditions.

Question: What are the most critical parameters to control in my reaction?

Answer: The two most critical parameters are:

  • Moisture Control: The sulfonyl chloride group is extremely sensitive to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding sulfonic acid, which is often the primary source of yield loss and purification challenges.[4] All glassware must be oven-dried, and anhydrous solvents are essential. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4]

  • Base Selection: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction with a nucleophile like an amine.[1][4] The choice of base (e.g., pyridine, triethylamine, or a non-nucleophilic base like DBU) is crucial as it can influence reaction rate and side product formation. The base must be strong enough to scavenge the acid but should not introduce competing side reactions.

Question: How should I store and handle this compound?

Answer: Due to its moisture sensitivity, the compound should be stored under an inert atmosphere (e.g., in a desiccator or glovebox) at room temperature.[5] The container should be tightly sealed. When handling, avoid exposure to ambient air for extended periods. Use dry syringes or cannulas for transferring the liquid reagent.

Section 2: Troubleshooting Guide - Reactions with Amine Nucleophiles

The formation of sulfonamides is the most common application for this reagent.[6] This section addresses specific issues encountered during this transformation.

Question: My reaction yield is very low, and I've isolated a water-soluble, acidic compound. What happened?

Answer: This is the classic sign of sulfonyl chloride hydrolysis. The nucleophile in your reaction was likely water instead of your intended amine.

Probable Causes:

  • Use of wet solvents or reagents.

  • Glassware was not properly dried.

  • The reaction was exposed to atmospheric moisture for too long.

  • Your amine starting material is a hydrate or contains water.

Troubleshooting Protocol:

  • Verify Anhydrous Conditions: Ensure solvents are from a freshly opened bottle or have been properly dried (e.g., over molecular sieves). Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator before use.

  • Inert Atmosphere: Rerun the reaction under a positive pressure of nitrogen or argon.

  • Check Reagents: If possible, verify the water content of your amine starting material.

  • Order of Addition: Add the amine and base to the solvent first, then slowly add the this compound solution dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and favor the more nucleophilic amine over trace water.[4][7]

Core Reaction & Major Side Reaction Pathways

G cluster_main Primary Reaction Pathway cluster_side Major Side Reaction Pathway reagent This compound product Desired Sulfonamide Product reagent->product + R₂NH / Base reagent_side This compound amine Primary/Secondary Amine (R₂NH) amine->product base Base (e.g., Pyridine) base->product side_product Sulfonic Acid Byproduct reagent_side->side_product + H₂O (Trace Moisture) water Water (H₂O) water->side_product

Caption: Desired sulfonamide formation vs. hydrolysis side reaction.

Question: My TLC analysis shows multiple spots, including my starting material and product. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests an issue with reactivity or stoichiometry.

Probable Causes:

  • Insufficient Base: The generated HCl protonates your amine, rendering it non-nucleophilic and halting the reaction.[4]

  • Sterically Hindered or Poorly Nucleophilic Amine: Electron-poor anilines or bulky secondary amines react slower.

  • Low Temperature: The reaction may be too slow at the current temperature.

Solutions & Optimization:

ProblemProbable CauseRecommended Solution
Reaction Stalls Insufficient base; amine protonationUse at least 1.1-1.2 equivalents of base (e.g., triethylamine). For stubborn reactions, consider a stronger, non-nucleophilic base like DBU.[4]
Slow Conversion Low nucleophilicity of the amineIncrease the reaction temperature. If starting at 0 °C, allow the reaction to warm to room temperature or gently heat to 40-50 °C. Consider using a catalyst like DMAP in small amounts.
Multiple Unidentified Spots Reagent decomposition or complex side reactionsRe-purify starting materials. Run the reaction at a lower temperature for a longer duration to minimize decomposition.[4] Ensure the purity of the sulfonyl chloride reagent.

Question: I am trying to react the sulfonyl chloride with an amino acid, but I'm getting a complex mixture. Why?

Answer: Amino acids are challenging nucleophiles because they possess two nucleophilic sites (the amine and the carboxylate) and can act as their own base. The carboxylate group can react with the sulfonyl chloride to form an unstable mixed anhydride, leading to decomposition and side products.

Troubleshooting Protocol:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the sulfonylation reaction. The protecting group can be removed later if necessary.

  • Use Schotten-Baumann Conditions: This involves running the reaction in a biphasic system or in water with a stoichiometric amount of a base like sodium carbonate or sodium hydroxide.[7] This keeps the amine deprotonated and ready to react while minimizing side reactions with the carboxylate.

Section 3: Troubleshooting Guide - Other Nucleophiles & Ester Reactivity

Question: I used an alcohol as a solvent and my main product is not the expected sulfonamide. What could have formed?

Answer: You have likely formed a sulfonate ester. Alcohols are effective nucleophiles for sulfonyl chlorides, especially in the presence of a base.[8][9] This reaction is often faster than the reaction with a weakly nucleophilic amine.

Preventative Measures:

  • Always use aprotic, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for sulfonamide synthesis.[4]

  • If your amine substrate has a hydroxyl group, it must be protected (e.g., as a silyl ether or benzyl ether) before reacting it with the sulfonyl chloride to ensure chemoselectivity.

Question: During my aqueous workup with a strong base (e.g., NaOH), my product's NMR changed. The ethyl ester signals are gone. What happened?

Answer: You have likely hydrolyzed the ethyl ester to a carboxylic acid. While robust, the ester group is susceptible to saponification under strong basic conditions, especially at elevated temperatures or with prolonged exposure.[10][11][12]

Recommendations:

  • Milder Base for Workup: Use a weaker base like sodium bicarbonate (NaHCO₃) for aqueous washes to neutralize acid.

  • Control Temperature: Perform all aqueous extractions at room temperature or below to minimize hydrolysis.

  • Limit Contact Time: Do not let your product sit in basic aqueous solutions for extended periods. Proceed with extraction and drying promptly.

Troubleshooting Workflow

G start Reaction Issue Encountered (Low Yield / Impurities) check_hydrolysis Isolate & analyze byproduct. Is it acidic & water-soluble? start->check_hydrolysis check_incomplete TLC shows starting material? check_hydrolysis->check_incomplete No hydrolysis_cause Probable Cause: Moisture Contamination check_hydrolysis->hydrolysis_cause Yes check_ester NMR shows loss of ethyl group? check_incomplete->check_ester No incomplete_cause Probable Cause: Reactivity/Stoichiometry Issue check_incomplete->incomplete_cause Yes ester_cause Probable Cause: Ester Hydrolysis During Workup check_ester->ester_cause Yes hydrolysis_solution Solution: Use anhydrous conditions. Run under inert atmosphere. hydrolysis_cause->hydrolysis_solution incomplete_solution Solution: Increase base equivalents. Increase temperature. Check amine purity. incomplete_cause->incomplete_solution ester_solution Solution: Use milder base (NaHCO₃) in workup. Keep extractions cold & brief. ester_cause->ester_solution

Sources

Preventing hydrolysis of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting advice, and validated protocols to ensure the successful use of this versatile reagent while mitigating common challenges, particularly hydrolysis.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is its high susceptibility to hydrolysis. The sulfonyl chloride functional group is highly electrophilic and readily reacts with water, even trace amounts present in solvents or on the surface of glassware, to form the corresponding and generally unreactive 5-(ethoxysulfonyl)-2-fluorobenzoic acid. This hydrolysis is often the main cause of reaction failure or low yields. Additionally, while generally stable at room temperature when stored under an inert atmosphere, prolonged exposure to high temperatures can lead to thermal decomposition.[1]

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, at room temperature.[2] It is crucial to minimize exposure to atmospheric moisture. Upon receiving the product, it is good practice to flush the container with an inert gas before resealing, especially if it will be opened multiple times.

Q3: What are the main applications of this compound in research and development?

A3: This compound is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its primary use is in the preparation of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a critical structural motif in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[3] The presence of the ethyl ester and fluoro-substituents provides additional points for molecular diversification.

Q4: Can I use a tertiary amine like triethylamine (TEA) or pyridine as a base in my reaction?

A4: Yes, non-nucleophilic tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are commonly used as bases in reactions involving sulfonyl chlorides. Their primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and a nucleophile (e.g., an amine). This prevents the HCl from protonating the nucleophile, which would render it unreactive. It is critical to use anhydrous grades of these bases to avoid introducing water into the reaction.

II. Troubleshooting Guide: Preventing and Diagnosing Hydrolysis

Hydrolysis is the most significant challenge when working with this compound. This section provides a structured approach to troubleshooting and preventing this unwanted side reaction.

Issue 1: Low or No Yield of the Desired Product, with Starting Material Consumed

  • Potential Cause: Widespread hydrolysis of the sulfonyl chloride starting material.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: The most probable cause is the presence of water. Review your procedure for all potential sources of moisture.

      • Solvents: Were the solvents certified anhydrous or properly dried before use? (See Protocol I for solvent drying).

      • Reagents: Are all reagents, including the amine and base, anhydrous? Liquid reagents should be handled under an inert atmosphere. Solid reagents should be dried in a vacuum oven if there is any suspicion of moisture content.

      • Glassware: Was all glassware thoroughly dried (e.g., oven-dried at >120 °C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere before use?[4]

      • Atmosphere: Was the reaction set up and maintained under a positive pressure of a dry inert gas (nitrogen or argon)? (See Protocol II for setting up an anhydrous reaction).

    • Analytical Confirmation: If possible, analyze the crude reaction mixture by LC-MS or NMR to confirm the presence of the hydrolyzed byproduct, 5-(ethoxysulfonyl)-2-fluorobenzoic acid. This will definitively diagnose the problem.

Issue 2: Reaction Appears Sluggish or Stalls

  • Potential Cause:

    • Insufficient Base: If the HCl byproduct is not effectively neutralized, it can protonate the amine nucleophile, reducing its concentration and slowing down the reaction.

    • Low Reaction Temperature: While lower temperatures can help suppress side reactions, they can also significantly slow down the desired reaction rate.

  • Troubleshooting Steps:

    • Check Stoichiometry of the Base: Ensure at least one equivalent of a non-nucleophilic base is used. For less nucleophilic amines, a slight excess (1.1-1.2 equivalents) may be beneficial.

    • Optimize Temperature: If the reaction is being run at a very low temperature (e.g., 0 °C or below), consider allowing it to slowly warm to room temperature and monitoring the progress by TLC or LC-MS.

Issue 3: Formation of Multiple Unidentified Byproducts

  • Potential Cause:

    • Reaction with a Nucleophilic Solvent: Solvents such as alcohols or even some ethers under certain conditions can react with the sulfonyl chloride.

    • Thermal Decomposition: If the reaction is heated, thermal decomposition can lead to a complex mixture of byproducts.[1]

  • Troubleshooting Steps:

    • Solvent Selection: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Ensure the solvent is rigorously dried.

    • Temperature Control: For most sulfonamide formation reactions with this substrate, temperatures between 0 °C and room temperature are sufficient. Avoid unnecessary heating.

Visualizing the Problem: The Hydrolysis Pathway

Hydrolysis This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack H2O H2O H2O->Intermediate Product 5-(Ethoxysulfonyl)-2-fluorobenzoic acid Intermediate->Product Elimination HCl HCl Intermediate->HCl

Caption: Hydrolysis of this compound.

III. Experimental Protocols

As a Senior Application Scientist, I provide these protocols as a validated starting point for your experiments.

Protocol I: Drying of Aprotic Solvents

Rigorous drying of solvents is paramount for success. The use of activated 3Å molecular sieves is a safe and highly effective method for removing residual water from common aprotic solvents.[5]

Solvent Recommended Drying Agent Procedure Achievable Water Content
Dichloromethane (DCM)Activated 3Å Molecular SievesStir over 5-10% (w/v) activated sieves for 24-48h under N₂.<10 ppm
Tetrahydrofuran (THF)Activated 3Å Molecular SievesStir over 10-20% (w/v) activated sieves for 48h under N₂.<10 ppm
Acetonitrile (ACN)Activated 3Å Molecular SievesStir over 5-10% (w/v) activated sieves for 48h under N₂.<20 ppm

Activation of Molecular Sieves:

  • Place the molecular sieves in a flask.

  • Heat to 200-300 °C under vacuum for at least 4 hours.

  • Allow to cool to room temperature under a stream of dry inert gas.

  • Store in a tightly sealed container in a desiccator.

Protocol II: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.1 eq)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, DIPEA) (1.1-1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Oven or flame-dried glassware

  • Inert gas supply (Nitrogen or Argon) with a bubbler system

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: Assemble the reaction flask (with a magnetic stir bar) and a dropping funnel. Dry the assembled glassware in an oven at 120 °C for at least 4 hours. Alternatively, flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas.[4]

  • Reaction Setup:

    • Under a positive flow of inert gas, add the amine (1.0-1.1 eq) and anhydrous DCM to the reaction flask.

    • Add the anhydrous base (1.1-1.2 eq) to the flask.

    • Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as appropriate.

Visualizing the Workflow: Anhydrous Reaction Setup

AnhydrousSetup cluster_flask Reaction Flask cluster_funnel Dropping Funnel Amine Amine Base Base Solvent Solvent Stir_Bar Magnetic Stir Bar Sulfonyl_Chloride This compound Anhydrous_DCM Anhydrous DCM Inert_Gas Inert Gas (N2 or Ar) Dropping Funnel Dropping Funnel Inert_Gas->Dropping Funnel Reaction Flask Reaction Flask Inert_Gas->Reaction Flask Bubbler Oil Bubbler Dropping Funnel->Reaction Flask Dropwise Addition at 0 °C Reaction Flask->Bubbler Positive Pressure

Caption: Workflow for an anhydrous reaction setup.

Protocol III: Monitoring Reaction Progress and Hydrolysis by HPLC

This HPLC method can be used to monitor the consumption of the starting material and the formation of the desired product and the hydrolysis byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 20% B

    • 19-22 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: The more polar hydrolysis product, 5-(ethoxysulfonyl)-2-fluorobenzoic acid, will elute earlier than the starting material, this compound, and the typically less polar sulfonamide product.

IV. References

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Rennison, T., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 682-687. [Link]

  • Arcadi, A., et al. (2010). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 857-862. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2465. [Link]

  • Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical Sciences, 27(3), 349-361. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(1), 35. [Link]

  • Organic Syntheses. (1977). 2-Heptanone, 4-hydroxy-3-phenyl-, (R,R)-. Organic Syntheses, 57, 7. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • ResearchGate. (1991). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. [Link]

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

Sources

Technical Support Center: Optimizing Reactions with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing synthetic protocols involving this versatile reagent. The following sections offer detailed troubleshooting advice and frequently asked questions to address common challenges encountered during its use, particularly in the synthesis of sulfonamides and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 1155985-73-1) is a bifunctional aromatic compound containing an ethyl ester, a fluorine atom, and a reactive sulfonyl chloride group. Its primary utility is as a building block in medicinal chemistry and agrochemical synthesis. The sulfonyl chloride moiety serves as a robust electrophile for reaction with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[1][2] The fluorine atom can enhance the metabolic stability and binding affinity of the final active compounds.[1]

Q2: What are the recommended storage and handling conditions for this reagent?

Due to the moisture-sensitive nature of the sulfonyl chloride group, proper storage is critical to maintain the reagent's integrity.

  • Storage: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] The container should be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.

  • Handling: All handling should be conducted in a well-ventilated fume hood.[3] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as corrosive and can cause skin and eye irritation.[3] Avoid breathing vapors.[4] All glassware and solvents used must be scrupulously dried to prevent premature reaction or degradation.

Q3: What are the typical signs of reagent degradation?

Degradation of a sulfonyl chloride is primarily indicated by hydrolysis to the corresponding sulfonic acid. Signs of decomposition can include:

  • Appearance: The liquid may become cloudy or develop a darker color.[5]

  • Odor: Evolution of hydrogen chloride (HCl) gas upon exposure to moisture may be detectable.[5]

  • Analytical: An NMR spectrum may show the appearance of new peaks corresponding to the sulfonic acid. In LC-MS analysis, a peak corresponding to the hydrolyzed product (mass of sulfonic acid) will be observed.[5]

Troubleshooting Guide: Sulfonamide Synthesis

The reaction of this compound with amines is the most common application. However, achieving high yields and purity can be challenging. This section addresses specific problems you may encounter.

Problem 1: Low or No Yield of the Desired Sulfonamide Product

A low yield is one of the most frequent issues. The root cause can often be traced to reagent quality, reaction conditions, or workup procedures.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Sulfonamide Product cause1 Reagent Degradation (Hydrolysis) start->cause1 Check Reagent cause2 Sub-optimal Reaction Conditions start->cause2 Review Conditions cause3 Poor Nucleophile Reactivity start->cause3 Assess Amine cause4 Product Loss During Workup start->cause4 Evaluate Workup solution1 Solution: - Use fresh/properly stored reagent. - Ensure anhydrous conditions. cause1->solution1 solution2 Solution: - Optimize base, solvent, temp. - See Table 1 for guidance. cause2->solution2 solution3 Solution: - Increase reaction temp/time. - Use a more forcing base (e.g., DBU, NaH). cause3->solution3 solution4 Solution: - Avoid prolonged aqueous contact. - Perform extractions quickly at low temp. cause4->solution4

Caption: Troubleshooting decision tree for low sulfonamide yield.

Potential Cause A: Hydrolysis of this compound

The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards amines. This is the most common cause of failure.[6][7]

  • Expert Recommendation: Ensure absolute anhydrous conditions. Solvents should be dried over molecular sieves or distilled. Reactions should be run under an inert atmosphere (N₂ or Ar). If an aqueous workup is required, it should be performed rapidly and at low temperatures (0 °C) to minimize product hydrolysis.[5]

Potential Cause B: Inappropriate Base or Stoichiometry

The reaction generates one equivalent of HCl, which must be neutralized. If the amine nucleophile is valuable, a non-nucleophilic base is used. If the amine is inexpensive, two equivalents can be used—one as the nucleophile and one as the acid scavenger.

  • Expert Recommendation: For most applications, using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents is recommended. Pyridine can also be used and may act as a nucleophilic catalyst. For weakly nucleophilic amines, a stronger base may be required to deprotonate the amine first.

ParameterRecommended RangeRationale
Amine Stoichiometry 1.0 - 1.2 eq.Prevents side reactions and simplifies purification.
Base (e.g., TEA, DIPEA) 1.1 - 1.5 eq.Neutralizes generated HCl without competing as a nucleophile.
Solvent Aprotic (DCM, THF, Acetonitrile)Prevents reaction with the sulfonyl chloride.
Temperature 0 °C to Room Temp.Controls exotherm and minimizes side reactions. Can be heated for unreactive amines.
Reaction Time 1 - 16 hoursMonitor by TLC or LC-MS for completion.
Table 1: Recommended Reaction Parameters for Sulfonamide Formation.
Problem 2: Presence of a Persistent Impurity After Workup

Even with a successful reaction, impurities can complicate purification.

Potential Cause A: Unreacted Sulfonyl Chloride

If the reaction does not go to completion, or if the amine is sterically hindered, residual this compound may remain. Standard basic washes may not be sufficient to hydrolyze it completely, especially in non-polar organic solvents.[8]

  • Expert Recommendation & Protocol: Employ a nucleophilic quench before the main aqueous workup. This converts the unreacted sulfonyl chloride into a derivative that is easier to separate.

    Protocol: Nucleophilic Scavenging with an Amine Resin

    • Upon reaction completion (monitored by TLC/LC-MS), add an amino-functionalized scavenger resin (e.g., aminomethyl polystyrene, ~3 eq.) to the reaction mixture.

    • Stir the slurry at room temperature for 2-16 hours, monitoring the disappearance of the sulfonyl chloride.[8]

    • Once scavenging is complete, filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to ensure complete product recovery.[8]

    • Proceed with the standard extractive workup of the filtrate.

Potential Cause B: Formation of Diaryl Sulfone

While less common in sulfonamide formation, diaryl sulfone impurities can arise during the initial synthesis of the sulfonyl chloride itself and be carried through. This side reaction is favored when an insufficient excess of the chlorosulfonating agent is used.[6] If you are preparing the starting material yourself, ensure you use a sufficient excess of chlorosulfonic acid.

Problem 3: Product is an Oil Instead of a Solid / Difficulty with Crystallization

The physical properties of the final sulfonamide can make isolation challenging.

  • Expert Recommendation: Residual chlorinated solvents like dichloromethane (DCM) can be difficult to remove and may cause products to remain as oils.[9] After concentration on a rotary evaporator, place the sample under high vacuum for several hours. If the product is still an oil, consider changing the solvent system for purification. Trituration with a non-polar solvent like hexanes or pentane, or a solvent pair like diethyl ether/hexanes, can often induce crystallization. If all else fails, column chromatography is the most reliable method for purification.

General Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol provides a validated starting point for the synthesis of a sulfonamide derivative.

Workflow for Sulfonamide Synthesis

Caption: General workflow for sulfonamide synthesis.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quench: Cool the mixture to 0 °C and slowly quench by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with 1M HCl, then with saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

References

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]

  • MySkinRecipes. (n.d.). This compound. Product Page. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]

  • King, J. F., & Hillhouse, J. H. (1978). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society, 100(22), 7173-7174. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766–781. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Amines with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting reactions between amines and Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific sulfonylation reaction. Here, we delve into the common causes of low reactivity and provide actionable solutions based on established chemical principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the sulfonylation of amines.

Q1: What are the primary reasons for observing low or no yield in my reaction?

A: Low yields in the synthesis of sulfonamides from amines and sulfonyl chlorides can typically be attributed to several key factors. A frequent issue is the reduced nucleophilicity of the amine, which can be caused by steric hindrance or electron-withdrawing groups.[1] Another common problem is the degradation of the this compound starting material. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into unreactive sulfonic acids.[2] Additionally, the choice of base and solvent plays a critical role and, if not optimized, can significantly hinder the reaction.[1]

Q2: How does the structure of the amine affect its reactivity?

A: The structure of the amine is a crucial determinant of its reactivity. Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom.[3] Tertiary amines will not form stable sulfonamides as they lack a proton to be removed after the initial reaction.[4] Furthermore, amines with electron-donating groups are more nucleophilic and thus more reactive, while those with electron-withdrawing groups are less nucleophilic and may require more forcing reaction conditions.[1]

Q3: What is the role of the base in this reaction, and can it cause problems?

A: The base is essential for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[5] Without a base, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. However, using a base that is too strong or in excess can lead to side reactions. For instance, with primary amines, a strong base can deprotonate the newly formed sulfonamide, which can then react with another molecule of the sulfonyl chloride to form an undesired di-sulfonated byproduct.[6]

Q4: Can the quality of this compound impact the reaction?

A: Absolutely. The quality and purity of this compound are critical. As sulfonyl chlorides are sensitive to moisture, improper storage or handling can lead to hydrolysis, forming the corresponding sulfonic acid which is unreactive in this sulfonylation reaction.[1] It is always recommended to use a fresh bottle of the reagent or to verify the purity of older stock before use.[1]

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low reactivity in the sulfonylation of amines with this compound.

Issue 1: Low or No Product Formation

When faced with minimal or no desired product, a step-by-step evaluation of the reaction components and conditions is necessary.

Root Cause Analysis & Solution Workflow

start Low/No Product check_amine Assess Amine Reactivity start->check_amine check_sulfonyl_chloride Verify Sulfonyl Chloride Quality start->check_sulfonyl_chloride check_conditions Evaluate Reaction Conditions start->check_conditions solution_amine Solutions for Low Amine Reactivity check_amine->solution_amine solution_sc Solutions for Sulfonyl Chloride Degradation check_sulfonyl_chloride->solution_sc solution_conditions Optimize Reaction Conditions check_conditions->solution_conditions end_goal Successful Sulfonamide Formation solution_amine->end_goal solution_sc->end_goal solution_conditions->end_goal

Caption: Troubleshooting workflow for low product yield.

A. Assessing Amine Reactivity

Problem: The amine's nucleophilicity is insufficient for the reaction to proceed under standard conditions. This is common for sterically hindered amines or those bearing electron-withdrawing substituents.[1]

Solutions:

  • Increase Reaction Temperature: For less reactive amines, increasing the temperature can provide the necessary activation energy. Consider switching to a higher-boiling solvent like DMF or DMSO.[1]

  • Use a Stronger Base: A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge can enhance the deprotonation of the amine, increasing its effective nucleophilicity.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions with sluggish kinetics.[1]

B. Verifying Sulfonyl Chloride Quality

Problem: The this compound has degraded due to exposure to moisture.[1]

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis.[2]

  • Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the sulfonyl chloride.[1]

  • Purity Check: The purity of the sulfonyl chloride can be assessed by techniques such as NMR or IR spectroscopy to check for the presence of the corresponding sulfonic acid.[1]

C. Evaluating and Optimizing Reaction Conditions

Problem: The chosen solvent, base, or stoichiometry is not optimal for the specific amine being used.

Solutions:

  • Solvent Selection: Aprotic solvents are generally preferred for this reaction.[6] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1] The solvent should be able to dissolve both reactants effectively.[2]

  • Base Selection and Stoichiometry: Pyridine and triethylamine (TEA) are commonly used bases.[1] Typically, 1.1 to 1.5 equivalents of the base are sufficient. For primary amines that are prone to di-sulfonylation, using a weaker, sterically hindered base like 2,6-lutidine can be beneficial.[6]

  • Stoichiometry of Reactants: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and ensure the full consumption of the more valuable sulfonyl chloride.[2]

ParameterRecommendation for High Reactivity AminesRecommendation for Low Reactivity Amines
Solvent DCM, THF, AcetonitrileDMF, DMSO
Base Pyridine, TriethylamineDBU, Proton Sponge
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Amine Equiv. 1.1 - 1.21.2 - 1.5
Base Equiv. 1.1 - 1.51.5 - 2.0
Issue 2: Formation of Di-sulfonated Byproduct with Primary Amines

A common side reaction with primary amines is the formation of a di-sulfonated product, R-N(SO₂R')₂.[6] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfonyl chloride.[6]

Reaction Pathway and Side Reaction

Amine Primary Amine (R-NH2) DesiredProduct Mono-sulfonamide (R-NH-SO2-Ar-CO2Et) Amine->DesiredProduct + Sulfonyl Chloride SulfonylChloride EtO2C-Ar-SO2Cl Base Base Intermediate Sulfonamide Anion ([R-N-SO2-Ar-CO2Et]-) DesiredProduct->Intermediate + Base, -H+ UndesiredProduct Di-sulfonamide (R-N(SO2-Ar-CO2Et)2) Intermediate->UndesiredProduct + Sulfonyl Chloride

Caption: Desired vs. undesired reaction pathways.

Strategies to Minimize Di-sulfonylation:
  • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) helps to keep the concentration of the sulfonyl chloride low. This favors its reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[6]

  • Control of Base Stoichiometry: Use the minimum amount of base required to neutralize the HCl byproduct (typically 1.1 equivalents). An excess of a strong base can promote the deprotonation of the mono-sulfonamide.[6]

  • Use of a Weaker or Sterically Hindered Base: Bases like pyridine or 2,6-lutidine are less likely to deprotonate the sulfonamide compared to stronger, less hindered bases like triethylamine.[6]

  • Lower Reaction Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of the undesired second sulfonylation.[6]

III. Experimental Protocols

General Protocol for the Sulfonylation of an Amine

This protocol provides a starting point for the reaction, which should be optimized based on the specific amine used.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 mmol) and the base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).[6]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.[6]

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.[6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.[6]

Protocol for Recrystallization of the Sulfonamide Product

Recrystallization is an effective method for purifying solid sulfonamide products.

  • Dissolution: Place the crude sulfonamide in a flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate) until the solid just dissolves.[2]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur during this time. For better recovery, the flask can be subsequently placed in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. References

  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem. (URL: )

  • Common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )

  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (URL: )

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )

  • What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog. (URL: )

  • Hinsberg reaction - Wikipedia. (URL: [Link])

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: [Link])

Sources

Technical Support Center: Purification Strategies for Reactions Involving Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. This compound is a key building block in medicinal chemistry, primarily for introducing the 5-(ethoxycarbonyl)-4-fluorophenylsulfonyl moiety into target molecules.[1] However, its high reactivity, particularly of the sulfonyl chloride group, presents specific challenges in reaction workup and product purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful removal of unreacted starting material and related byproducts, leading to high-purity final products.

Troubleshooting Guide

This section addresses common issues encountered during the purification of reaction mixtures containing this compound.

Q1: My post-reaction analysis (TLC, LC-MS) indicates a significant amount of unreacted this compound. What is the most effective initial step?

A1: The immediate priority is to quench the reactive sulfonyl chloride. Sulfonyl chlorides are moisture-sensitive and react readily with nucleophiles.[2] The most direct approach is a controlled hydrolysis, which converts the sulfonyl chloride into the corresponding sulfonic acid.

  • Probable Cause: Insufficient reaction time, suboptimal reaction temperature, or a less nucleophilic reaction partner may lead to incomplete consumption of the starting material.

  • Solution:

    • Controlled Quenching: Cool the reaction mixture in an ice bath. Slowly add cold water or a dilute aqueous solution of a weak base, such as sodium bicarbonate, with vigorous stirring.[3] The base will neutralize the HCl and sulfonic acid byproducts formed.

    • Monitoring: After quenching, use Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material spot.[4][5][6][7] The resulting sulfonic acid is highly polar and will typically remain at the baseline on a silica gel TLC plate.

    • Caution: The hydrolysis of sulfonyl chlorides is exothermic.[8] Slow addition and efficient cooling are crucial to prevent a runaway reaction. If using a carbonate or bicarbonate base, be prepared for CO2 evolution and add the quenching solution slowly to control foaming.[3]

Q2: After quenching with water and performing an aqueous workup, my desired product is contaminated with a highly polar, water-soluble impurity. What likely occurred and how can I resolve it?

A2: This is a classic sign of successful hydrolysis of the unreacted sulfonyl chloride. The polar impurity is almost certainly the resulting 5-(ethoxycarbonyl)-4-fluorobenzenesulfonic acid.

  • Probable Cause: The sulfonic acid byproduct, while highly water-soluble, can sometimes be carried through an extraction if the pH is not adequately controlled or if emulsions form.

  • Solution:

    • pH Adjustment: Ensure the aqueous phase is basic (pH > 8) by adding a suitable base (e.g., 1M NaOH or saturated NaHCO3 solution). This deprotonates the sulfonic acid, forming a sulfonate salt that is highly soluble in the aqueous layer and virtually insoluble in common organic solvents like ethyl acetate or dichloromethane (DCM).

    • Thorough Extraction: Perform multiple extractions (at least 3x) with your organic solvent of choice. Combine the organic layers.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water and water-soluble impurities.

Q3: I am struggling to separate my neutral product from the sulfonic acid byproduct using column chromatography. They seem to co-elute or the sulfonic acid streaks badly. What's wrong?

A3: Attempting to chromatograph the sulfonic acid byproduct on standard silica gel is generally not recommended. The highly acidic nature of the sulfonic acid leads to poor chromatographic behavior, including severe tailing and potential degradation of acid-sensitive products.

  • Probable Cause: Incomplete removal of the sulfonic acid during the aqueous workup.

  • Solution: The issue must be addressed before chromatography.

    • Re-evaluate the Workup: Re-dissolve your crude product in an organic solvent (e.g., ethyl acetate) and re-wash with a basic aqueous solution as described in A2. This should remove the vast majority of the sulfonic acid.

    • Confirm Removal: Before loading the column, run a TLC of the crude material. There should be no spot at the baseline corresponding to the sulfonic acid.[4]

    • Chromatography Conditions: Once the sulfonic acid is removed, you can proceed with standard silica gel chromatography to separate your desired product from other non-polar impurities.[9]

Frequently Asked Questions (FAQs)

What is the optimal quenching agent for unreacted this compound?

The choice of quenching agent depends on the nature of your desired product and the scale of the reaction.

Quenching AgentApplicationProsCons
Ice/Cold Water General purpose, especially for products stable to acidic conditions.Simple, inexpensive, effective hydrolysis.Generates HCl and sulfonic acid, requiring subsequent neutralization. Exothermic.[3][8]
Aqueous NaHCO₃/Na₂CO₃ Ideal for acid-sensitive products.Neutralizes acidic byproducts in a single step.[3]Generates CO₂ gas, requiring slow addition and good ventilation to prevent pressure buildup.
Aqueous NaOH Effective for complete neutralization.Strong base ensures complete conversion to the sulfonate salt.Can be too harsh for base-sensitive functional groups in the product.
Primary/Secondary Amine Specific cases where a sulfonamide byproduct is acceptable or easily separable.Forms a stable sulfonamide.Introduces a new, potentially difficult-to-remove byproduct.

How can I effectively monitor the removal of the starting material during the workup?

Thin Layer Chromatography (TLC) is the most efficient method.[5][6][7]

  • Procedure:

    • Spot three lanes on a silica gel TLC plate: your unquenched reaction mixture (starting material reference), a co-spot (mixture + starting material), and the quenched reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the plate under UV light.

  • Interpretation: A successful quench is indicated by the complete disappearance of the starting material spot in the "quenched" lane. The new, highly polar sulfonic acid spot will be at the baseline (Rf = 0).

What are the potential decomposition products of this compound?

The primary "decomposition" pathway in the context of a reaction workup is hydrolysis. Contact with water or other nucleophiles will convert the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid (-SO₃H) or its corresponding ester or amide.[10][11][12] Under prolonged storage, especially if exposed to moisture, slow hydrolysis can occur. It is recommended to store the reagent under an inert atmosphere.

Detailed Protocol: Standard Quenching and Extraction Workflow

This protocol outlines a robust method for quenching a reaction mixture containing unreacted this compound and removing the resulting sulfonic acid.

Objective: To isolate a neutral organic product from unreacted sulfonyl chloride and its hydrolysis byproduct.

Procedure:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Continue addition until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, ethyl acetate), two layers will form. If your solvent is water-miscible (e.g., THF, acetonitrile), add ethyl acetate and water to dilute the mixture and induce phase separation.

  • Extraction:

    • Separate the layers.

    • Extract the aqueous layer two more times with the organic solvent (e.g., ethyl acetate).

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with 1M HCl (to remove basic impurities), water, and finally, saturated brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now ready for further purification (e.g., column chromatography).

Visual Guides

PurificationWorkflow

QuenchingReaction

References

  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Benchchem.
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Bream, R. N., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). Ethyl 5-(chlorosulfonyl)
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • University of York. (n.d.).
  • MySkinRecipes. (n.d.). Ethyl 5-(chlorosulfonyl)
  • Quora. (2016). How often is thin layer chromatography conducted in the monitoring of a reaction?.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and managing unexpected byproducts in their synthetic workflows. By understanding the root causes of byproduct formation, you can optimize your reactions, improve yield, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during sulfonamide synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely culprits?

A1: Low yields in sulfonamide synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive towards the amine, thus reducing the overall yield of the desired sulfonamide.[1] To mitigate this, it is crucial to use anhydrous solvents and thoroughly dried glassware.[1][2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can further minimize exposure to atmospheric moisture.[1][2]

  • Inappropriate Base or Solvent: The choice of base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1][3] If the base is not strong enough or is sterically hindered, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1][3] Common non-nucleophilic bases like pyridine or triethylamine are often employed.[1] The solvent must be inert and capable of dissolving the reactants; dichloromethane and tetrahydrofuran are common choices.[1]

  • Low Reactivity of Starting Materials: Steric hindrance on either the amine or the sulfonyl chloride can significantly slow down or even prevent the reaction.[2] Additionally, electron-deficient amines exhibit lower nucleophilicity, leading to sluggish reactions.[3] In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary.[2]

Q2: I'm observing an unexpected spot on my TLC plate. What are the most common byproducts in sulfonamide synthesis?

A2: The appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate is a common occurrence. Several byproducts can form under typical sulfonamide synthesis conditions.

  • Sulfonic Acid: As mentioned previously, the hydrolysis of the sulfonyl chloride starting material is a primary side reaction, leading to the formation of the corresponding sulfonic acid.[1] This is often the most prevalent impurity.

  • Bis-sulfonated Product: When using a primary amine, a common byproduct is the bis-sulfonated species, where two sulfonyl groups react with the single amine.[1] This is more likely to occur if the sulfonyl chloride is in excess or added too quickly. To avoid this, the sulfonyl chloride should be added slowly to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[1]

  • Polymeric Materials: When working with aromatic amines (anilines) that are not protected, polymerization can occur.[4][5] The newly formed sulfonyl chloride on one aniline molecule can react with the amine group of another, leading to a chain of unwanted polymer.[4] Protecting the amine group, often by acetylation, is an effective strategy to prevent this.[4]

  • Disulfides: If the synthesis starts from thiols, oxidative homocoupling to form disulfides is a common side reaction.[4][5] This is particularly an issue when using less nucleophilic or sterically hindered amines.[4]

Q3: How can I differentiate between the desired sulfonamide and the common byproducts using analytical techniques?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of your product and any accompanying byproducts.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): TLC is a rapid and effective initial tool to assess the reaction mixture.[5] The polarity difference between the sulfonamide, sulfonic acid, and unreacted starting materials will result in different retention factors (Rf values). Staining with a visualizing agent like fluorescamine can help in detecting amine-containing spots.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC provides superior separation and quantification of the components in your reaction mixture.[6][7] A reversed-phase C18 column is commonly used with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid.[7] The peak area can be used to determine the relative purity of your product.[6]

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is a powerful tool for identifying components by their mass-to-charge ratio (m/z).[8] This can definitively confirm the molecular weight of your desired product and help in identifying the molecular weights of byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts and coupling patterns of the protons and carbons in your product will be distinct from those of the byproducts. For instance, the sulfonic acid byproduct will have a characteristic broad -SO₃H proton signal.

    • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Sulfonamides show characteristic S=O stretching bands (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and an N-H stretching band (for primary and secondary sulfonamides). The sulfonic acid byproduct will exhibit a broad O-H stretch.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.

Issue 1: Presence of a Highly Polar Byproduct
  • Symptom: A spot with a very low Rf value on a normal-phase TLC plate that streaks, or a very early eluting peak in reversed-phase HPLC.

  • Likely Cause: Formation of the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride.[1]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened or distilled anhydrous solvents.[1][2]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric moisture.[1][2]

    • Order of Addition: Consider adding the amine to the reaction mixture before the sulfonyl chloride, as the more nucleophilic amine can compete with any trace water.[2]

    • Purification: Sulfonic acids can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.[1]

Issue 2: Formation of a Higher Molecular Weight Byproduct with Primary Amines
  • Symptom: A less polar spot on TLC compared to the desired product and a mass spectrum showing a peak corresponding to the addition of a second sulfonyl group.

  • Likely Cause: Formation of a bis-sulfonated product.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1]

    • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and favor the formation of the monosubstituted product.[1]

    • Purification: The bis-sulfonated product can often be separated from the desired sulfonamide by column chromatography, as it is typically less polar.

Issue 3: Appearance of Insoluble, Polymeric Material
  • Symptom: The reaction mixture becomes thick, and an insoluble solid precipitates.

  • Likely Cause: Polymerization of unprotected anilines.[4][5]

  • Troubleshooting Steps:

    • Protecting Group Strategy: Protect the amine functionality of the aniline before the chlorosulfonation step. Acetylation is a common and effective method.[4] The protecting group can be removed in a subsequent step.

    • Controlled Conditions: Add the sulfonating agent slowly and at a low temperature to minimize intermolecular reactions.[4]

III. Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz can help visualize the complex relationships in sulfonamide synthesis and byproduct formation.

Diagram 1: General Sulfonamide Synthesis and Common Byproduct Pathways

G cluster_main Desired Reaction cluster_byproducts Byproduct Formation Sulfonyl Chloride Sulfonyl Chloride Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide + Amine - HCl Sulfonic Acid Sulfonic Acid Sulfonyl Chloride->Sulfonic Acid + H2O (Hydrolysis) Bis-sulfonated Product Bis-sulfonated Product Sulfonyl Chloride->Bis-sulfonated Product Amine Amine Amine->Sulfonamide Sulfonamide->Bis-sulfonated Product + Sulfonyl Chloride (Primary Amine) Polymer Polymer Unprotected Aniline Unprotected Aniline Unprotected Aniline->Polymer Self-reaction

Caption: Key pathways in sulfonamide synthesis.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G Start Unexpected Byproduct Detected TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC LCMS_NMR Characterize by LC-MS and NMR TLC_HPLC->LCMS_NMR Identify Identify Byproduct Structure LCMS_NMR->Identify Sulfonic_Acid Sulfonic Acid? Identify->Sulfonic_Acid Bis_Sulfonated Bis-sulfonated? Sulfonic_Acid->Bis_Sulfonated No Anhydrous Improve Anhydrous Technique Sulfonic_Acid->Anhydrous Yes Polymer Polymer? Bis_Sulfonated->Polymer No Stoichiometry Adjust Stoichiometry Bis_Sulfonated->Stoichiometry Yes Purify Purify Product Polymer->Purify No/Other Protecting_Group Use Protecting Group Polymer->Protecting_Group Yes Optimize_Conditions Optimize Reaction Conditions Optimize_Conditions->Purify End Pure Product Obtained Purify->End Anhydrous->Optimize_Conditions Stoichiometry->Optimize_Conditions Protecting_Group->Optimize_Conditions

Caption: A logical workflow for troubleshooting.

IV. Data Summary Table

The following table summarizes the key characteristics of the desired sulfonamide product and its common byproducts, which can aid in their identification.

Compound TypeRelative Polarity (Normal Phase TLC)Expected Molecular Ion (MS)Key Spectroscopic Features
Sulfonamide (Product) Moderate[M+H]⁺IR: S=O stretches (~1350, ~1150 cm⁻¹), N-H stretch. ¹H NMR: Characteristic aromatic and alkyl signals, N-H proton.
Sulfonic Acid High[M-H]⁻IR: Broad O-H stretch. ¹H NMR: Broad -SO₃H proton.
Bis-sulfonated Product Low[M+H]⁺ (M = Product + R-SO₂)¹H NMR: Absence of N-H proton, signals for two sulfonyl groups.
Unreacted Amine Varies (often polar)[M+H]⁺¹H NMR: Signals corresponding to the starting amine.
Unreacted Sulfonyl Chloride Low[M]⁺ (often unstable)IR: S=O stretches, S-Cl stretch.

V. Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Protocol 2: Analytical Characterization by HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a C18 analytical column.[7]

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[6]

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: Identify the peaks corresponding to the product, starting materials, and byproducts based on their retention times. The peak area percentage can be used to estimate the purity.

References

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides. BenchChem.
  • BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem.

Sources

Technical Support Center: Monitoring Reactions of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions involving this versatile reagent. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, presents unique analytical challenges.[1] This document is structured to address these challenges head-on, providing not just procedural steps but also the underlying scientific rationale for each recommendation.

Section 1: Understanding the Compound and Its Reactivity

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.[1][3] However, this reactivity also makes it susceptible to hydrolysis and other side reactions, necessitating careful monitoring to ensure optimal reaction outcomes.[4][5]

Key Molecular Features:
  • CAS Number: 1155985-73-1[6][7][8]

  • Molecular Formula: C₉H₈ClFO₄S[7][8]

  • Molecular Weight: 266.67 g/mol [2][8]

The presence of an electron-withdrawing fluorine atom and an ester group on the aromatic ring influences the reactivity of the sulfonyl chloride group. Understanding these electronic effects is crucial for predicting reaction kinetics and potential side products.

Section 2: Core Principles of Reaction Monitoring

Effective reaction monitoring is a cornerstone of successful synthesis. It allows for:

  • Determination of Reaction Completion: Prevents premature work-up of incomplete reactions or prolonged reaction times that can lead to byproduct formation.

  • Identification of Side Products: Early detection of unexpected products can help in optimizing reaction conditions.

  • Kinetic Analysis: Provides data for understanding reaction mechanisms and rates.

The choice of monitoring technique depends on the specific reaction, available instrumentation, and the chemical properties of the reactants and products.[1]

Section 3: Troubleshooting and FAQs by Analytical Technique

This section is designed in a question-and-answer format to directly address common issues encountered during the monitoring of reactions involving this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and widely used technique for qualitative reaction monitoring.

Q1: My TLC plate shows significant streaking for the spot corresponding to this compound. What is the cause and how can I fix it?

A1: Streaking is a common issue when analyzing reactive compounds like sulfonyl chlorides on silica gel.[9][10]

  • Causality: The acidic nature of the silica gel can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid on the plate. This mixture of the less polar sulfonyl chloride and the highly polar sulfonic acid leads to streaking.

  • Troubleshooting Steps:

    • Minimize Spotting Time: Apply the sample to the TLC plate quickly and develop it immediately to reduce the contact time with the silica.

    • Use a Less Polar Developing Solvent: This will move the less polar sulfonyl chloride further up the plate, potentially separating it from the baseline sulfonic acid.

    • Neutralize the Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine in the developing solvent before coating the plate. This can help to suppress on-plate hydrolysis.

    • Consider Alternative Stationary Phases: If streaking persists, consider using less acidic stationary phases like alumina or reversed-phase TLC plates.

Q2: I am having trouble visualizing the spots on my TLC plate. What visualization techniques are recommended?

A2: Due to the electronic nature of the compound, UV visualization is typically effective. However, if concentrations are low or if the product lacks a strong chromophore, other methods may be necessary.

  • Recommended Visualization Methods:

    • UV Light (254 nm): The aromatic ring in this compound and many of its derivatives will quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.

    • Potassium Permanganate Stain: This stain is a good general-purpose choice for visualizing organic compounds. It will react with many functional groups, appearing as yellow or brown spots on a purple background.

    • P-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups upon heating, which can be useful for differentiating between the starting material and the product.

Q3: The Rf values of my starting material and product are too close to resolve. What should I do?

A3: Poor separation on TLC is a common challenge that can often be resolved by adjusting the mobile phase.[11]

  • Troubleshooting Steps:

    • Systematically Vary Solvent Polarity: Prepare a series of developing solvents with slightly different polarities. A common starting point for this compound is a mixture of ethyl acetate and hexanes. Gradually increasing or decreasing the proportion of the more polar solvent (ethyl acetate) can significantly impact separation.

    • Introduce a Different Solvent: Incorporating a third solvent with different properties (e.g., dichloromethane, methanol) can alter the selectivity of the separation.

    • Utilize a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the same plate. This will help to confirm if the new spot is indeed a different compound.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative and higher-resolution method for monitoring reaction progress.[12] Reversed-phase HPLC is generally the method of choice for aromatic sulfonyl chlorides.[13][14]

Q1: I am observing peak tailing for my this compound peak. What is causing this and how can I improve the peak shape?

A1: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

  • Causality: The polar sulfonyl chloride group can have secondary interactions with residual silanol groups on the C18 stationary phase, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can suppress the ionization of residual silanol groups, thereby reducing secondary interactions.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) that may have different selectivity.

    • Optimize Flow Rate and Temperature: Lowering the flow rate or increasing the column temperature can sometimes improve peak shape.

Q2: My sulfonyl chloride appears to be degrading on the HPLC column. How can I confirm this and prevent it?

A2: The reactivity of sulfonyl chlorides means they can be susceptible to hydrolysis by residual water in the mobile phase, especially if the run times are long.[5]

  • Confirmation and Prevention:

    • Inject a Standard and Monitor for New Peaks: Inject a pure standard of this compound and observe if a new, more polar peak (corresponding to the sulfonic acid) appears over time or with repeated injections.

    • Use Fresh, High-Purity Solvents: Ensure that your mobile phase components (e.g., acetonitrile, water) are HPLC grade and freshly prepared to minimize water content.

    • Employ Faster Gradients: A rapid gradient elution can minimize the time the compound spends on the column, reducing the opportunity for degradation.

    • Derivatization: In some cases, it may be beneficial to quench a small aliquot of the reaction mixture with a nucleophile (e.g., a primary amine) to form a more stable sulfonamide derivative before HPLC analysis.[3] This derivative is often less reactive and easier to analyze.

Table 1: Typical Starting Conditions for RP-HPLC Analysis

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[1]

Q1: How can I use ¹H NMR to monitor the conversion of this compound to a sulfonamide?

A1: The formation of a sulfonamide will result in characteristic changes in the ¹H NMR spectrum.

  • Key Spectral Changes to Monitor:

    • Disappearance of Starting Material Signals: Track the integration of the aromatic protons of this compound.

    • Appearance of Product Signals: Look for the appearance of new signals corresponding to the protons of the amine nucleophile and a downfield shift of the aromatic protons adjacent to the newly formed sulfonamide group.

    • Appearance of the N-H Proton: The sulfonamide N-H proton will typically appear as a broad singlet in a region that is highly dependent on the solvent and concentration.[15][16]

Q2: What is the best way to prepare an NMR sample from a crude reaction mixture?

A2: Proper sample preparation is key to obtaining a high-quality NMR spectrum.

  • Step-by-Step Protocol for NMR Sample Preparation:

    • Take an Aliquot: Withdraw a small, representative sample (e.g., 0.1 mL) from the reaction mixture.

    • Quench if Necessary: If the reaction is ongoing, it may be necessary to quench the aliquot by diluting it with a solvent that will stop the reaction.

    • Remove Solvent: Carefully remove the reaction solvent under reduced pressure.

    • Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents are recommended.[1]

    • Filter (Optional): If the sample contains suspended solids, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

Q3: I am seeing broad peaks in my ¹H NMR spectrum of the reaction mixture. What could be the cause?

A3: Peak broadening in NMR can arise from several sources.

  • Potential Causes and Solutions:

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel may help.

    • Chemical Exchange: Protons involved in chemical exchange, such as the N-H proton of a sulfonamide, can appear broad. Running the spectrum at a different temperature can sometimes sharpen these signals.

    • Viscosity: Highly concentrated or viscous samples can lead to broader lines. Diluting the sample may improve resolution.

Section 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting common issues when monitoring reactions of this compound.

Troubleshooting_Workflow cluster_TLC TLC Analysis cluster_HPLC HPLC Analysis TLC_Start Run TLC TLC_Problem Problem Observed? TLC_Start->TLC_Problem TLC_Streak Streaking? TLC_Problem->TLC_Streak Yes TLC_PoorSep Poor Separation? TLC_Problem->TLC_PoorSep Yes TLC_NoSpot No Spots? TLC_Problem->TLC_NoSpot Yes TLC_Success Clear Result TLC_Problem->TLC_Success No TLC_Streak_Sol Adjust Solvent Polarity Use Neutralized Plate TLC_Streak->TLC_Streak_Sol TLC_PoorSep_Sol Change Solvent System Use Co-spot TLC_PoorSep->TLC_PoorSep_Sol TLC_NoSpot_Sol Increase Concentration Change Visualization TLC_NoSpot->TLC_NoSpot_Sol TLC_Streak_Sol->TLC_Start TLC_PoorSep_Sol->TLC_Start TLC_NoSpot_Sol->TLC_Start HPLC_Start Run HPLC HPLC_Problem Problem Observed? HPLC_Start->HPLC_Problem HPLC_Tailing Peak Tailing? HPLC_Problem->HPLC_Tailing Yes HPLC_Degradation Degradation? HPLC_Problem->HPLC_Degradation Yes HPLC_Success Good Separation HPLC_Problem->HPLC_Success No HPLC_Tailing_Sol Adjust Mobile Phase pH Use End-capped Column HPLC_Tailing->HPLC_Tailing_Sol HPLC_Degradation_Sol Use Fresh Solvents Faster Gradient HPLC_Degradation->HPLC_Degradation_Sol HPLC_Tailing_Sol->HPLC_Start HPLC_Degradation_Sol->HPLC_Start

Caption: Troubleshooting workflow for TLC and HPLC analysis.

Section 5: Concluding Remarks

Monitoring reactions involving this compound requires a multi-faceted analytical approach. While TLC provides rapid qualitative feedback, HPLC and NMR are indispensable for quantitative analysis and structural confirmation.[1] By understanding the inherent reactivity of the sulfonyl chloride group and anticipating potential analytical challenges, researchers can effectively troubleshoot issues and ensure the successful outcome of their synthetic endeavors.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
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  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.).
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  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015, November 18). NIH.
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Validation & Comparative

A Comparative Guide to the Characterization of Sulfonamides Derived from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of novel sulfonamides synthesized from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers insights into experimental design, data interpretation, and the complementary nature of these powerful analytical techniques.

Introduction: The Significance of Novel Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The versatile synthetic precursor, this compound, allows for the facile generation of diverse sulfonamide libraries by reaction with various primary and secondary amines. The robust characterization of these new chemical entities is paramount for establishing structure-activity relationships and ensuring the integrity of downstream biological screening. This guide will explore the nuances of employing NMR and MS to unequivocally determine the chemical structure of these synthesized compounds.

The Synthetic Route: A Gateway to Diversity

The synthesis of the target sulfonamides is typically achieved through the reaction of this compound with a selected amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. This reaction is generally high-yielding and allows for the introduction of a wide array of chemical functionalities, depending on the choice of the amine.

start This compound product Target Sulfonamide start->product + amine Primary or Secondary Amine (R1R2NH) amine->product + reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reagents->product

Caption: General synthetic scheme for the preparation of sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.[3][4] For the sulfonamides derived from this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum provides a map of the proton environments in the molecule. Key diagnostic signals for a successful sulfonamide synthesis include:

  • Aromatic Protons: The protons on the fluorinated benzene ring will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing sulfonyl group and the fluorine atom.

  • Ethyl Ester Protons: A triplet corresponding to the methyl group and a quartet for the methylene group of the ethyl ester will be readily identifiable.

  • Sulfonamide N-H Proton: For sulfonamides derived from primary amines, the N-H proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[5][6]

  • Protons from the Amine Moiety: The signals corresponding to the protons of the incorporated amine will be present in the spectrum, and their chemical shifts and multiplicities will be indicative of the specific amine used.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.[5] Diagnostic signals include:

  • Carbonyl Carbon: The ester carbonyl carbon will appear at a downfield chemical shift, typically in the range of 160-170 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the fluorine and sulfonyl substituents.

  • Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will have characteristic chemical shifts.

  • Carbons from the Amine Moiety: The signals for the carbons of the amine portion of the molecule will confirm its incorporation.

A Comparative Look at Hypothetical Sulfonamide Derivatives

To illustrate the power of NMR in distinguishing between different sulfonamides, let's consider a hypothetical set of derivatives synthesized from this compound and three different amines: aniline, morpholine, and benzylamine.

Derivative Key ¹H NMR Signals (δ, ppm, DMSO-d₆) Key ¹³C NMR Signals (δ, ppm, DMSO-d₆)
Aniline Derivative ~10.5 (s, 1H, SO₂NH), 7.0-8.2 (m, aromatic H)~163 (C=O), 115-150 (aromatic C)
Morpholine Derivative 3.0-3.8 (m, 8H, morpholine H)~163 (C=O), ~65 (O-CH₂), ~45 (N-CH₂)
Benzylamine Derivative ~8.5 (t, 1H, SO₂NH), 4.2 (d, 2H, N-CH₂), 7.2-7.4 (m, 5H, benzyl H)~163 (C=O), ~47 (N-CH₂), 127-140 (benzyl C)

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[3] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[7]

Electrospray Ionization (ESI): A Gentle Approach

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of sulfonamides. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ can be seen.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for sulfonamides include:

  • Cleavage of the S-N bond: This is a characteristic fragmentation that can result in ions corresponding to the sulfonyl portion and the amine portion of the molecule.[8][9]

  • Loss of SO₂: A neutral loss of 64 Da (SO₂) is often observed from the parent ion.[10][11]

  • Fragmentation of the amine side chain: The fragmentation pattern will also be indicative of the specific amine that was used in the synthesis.

parent [M+H]⁺ frag1 [M+H - SO₂]⁺ parent->frag1 Loss of SO₂ frag2 [ArSO₂]⁺ parent->frag2 S-N Cleavage frag3 [R₁R₂NH₂]⁺ parent->frag3 S-N Cleavage

Caption: Common fragmentation pathways for sulfonamides in MS/MS.

HRMS Data for Hypothetical Sulfonamide Derivatives

HRMS provides the high mass accuracy needed to confirm the elemental composition.

Derivative Molecular Formula Calculated Monoisotopic Mass Observed [M+H]⁺ (Hypothetical)
Aniline Derivative C₁₅H₁₄FNO₄S323.0628324.0701
Morpholine Derivative C₁₃H₁₆FNO₅S317.0733318.0806
Benzylamine Derivative C₁₆H₁₆FNO₄S337.0784338.0857

Synergistic Power: NMR and MS in Concert

While both NMR and MS provide invaluable information, their true power lies in their combined use. NMR provides the detailed structural framework, while MS confirms the molecular weight and elemental composition. Together, they provide an unassailable confirmation of the identity of a newly synthesized sulfonamide.

cluster_0 Characterization Workflow synthesis Synthesis of Sulfonamide purification Purification synthesis->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr ms MS Analysis (HRMS, MS/MS) purification->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Integrated workflow for sulfonamide characterization.

Experimental Protocols

General Procedure for Sulfonamide Synthesis
  • To a solution of this compound (1.0 eq) in dry dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add the desired amine (1.1 eq) followed by triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified sulfonamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and other relevant NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[12][13]

MS Sample Preparation
  • Prepare a stock solution of the purified sulfonamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.[14]

  • Acquire full scan MS and MS/MS spectra in both positive and negative ion modes.

Conclusion

The comprehensive characterization of novel sulfonamides derived from this compound is critically dependent on the synergistic application of NMR and MS. NMR spectroscopy provides the detailed architectural blueprint of the molecule, while mass spectrometry confirms its mass and elemental composition. By following the robust experimental protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately elucidate the structures of their synthesized compounds, paving the way for further investigation into their biological activities.

References

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  • Modern Analytical Technique for Characterization Organic Compounds. (2023). Authorea Preprints. [Link]

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  • Di Gilio, A., et al. (2023). Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. CORE. [Link]

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  • Basile, V., et al. (2021). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Journal of Medicinal Chemistry, 64(21), 16013-16022. [Link]

  • Nchari, L. M., et al. (2021). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 26(21), 6591. [Link]

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Confirming the structure of novel compounds synthesized from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I am starting my investigation with focused Google searches to collect detailed information on the synthesis and structural confirmation of novel compounds derived from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, with an emphasis on readily available reagents.

Deepening Methodological Scope

I am now expanding my search to incorporate the application of specific analytical techniques. I'm focusing on spectroscopic and spectrometric methods to elucidate structures, and I am starting to formalize the organizational structure for the comparison guide. I'm prioritizing the creation of tables for comparison, and considering the creation of Graphviz diagrams.

Expanding Search, Structuring Content

I am now performing targeted Google searches and analyzing the information to pinpoint the key spectroscopic and spectrometric methods best suited for determining compound structures. I'm focusing on creating an organized comparison guide. I'm prioritizing structuring the guide, with an introduction to structural confirmation, detailed method sections, and comparative analyses. I'm planning tables of data and diagrams.

A Comparative Guide for Medicinal Chemists: The Decisive Advantages of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] This guide provides an in-depth comparison of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate with its non-fluorinated analogues, offering experimental insights and theoretical grounding for its superior utility in the synthesis of advanced sulfonamide-based therapeutics. For researchers and drug development professionals, the choice of starting materials is a critical determinant of a program's success; this document elucidates why this fluorinated building block is often the superior choice.

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group (—SO₂NH—) is a bioisostere of the amide bond and a key pharmacophore present in a vast array of approved drugs.[2] Its therapeutic reach spans from antibacterial agents and diuretics to anticonvulsants and cutting-edge cancer therapies.[3] The synthesis of these vital compounds is most commonly achieved through the reaction of a sulfonyl chloride (—SO₂Cl) with a primary or secondary amine.[2][4] The properties of the final sulfonamide drug—its acidity, lipophilicity, metabolic stability, and target-binding affinity—are profoundly influenced by the substituents on the aromatic ring of the sulfonyl chloride precursor.

The Fluorine Factor: More Than Just a Halogen

Fluorine is the most electronegative element, and its introduction into an organic molecule imparts a unique set of properties that medicinal chemists can leverage to overcome pharmacological challenges.[5][6] Key effects include:

  • Modulation of Acidity (pKa) : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as the N-H of a sulfonamide.[6][7]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[8][9] This can block "soft spots" in a molecule that are prone to oxidative metabolism.

  • Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.[5][10]

  • Altered Conformation and Lipophilicity : Strategic fluorination can influence the preferred conformation of a molecule and fine-tune its lipophilicity, which affects membrane permeability and overall pharmacokinetics.[1][11]

Head-to-Head Comparison: The Ortho-Fluoro Advantage

The specific placement of the fluorine atom at the ortho position to the ethyl ester in this compound confers distinct and predictable advantages over non-fluorinated analogues such as Ethyl 4-(chlorosulfonyl)benzoate.

Impact on Physicochemical Properties of Resulting Sulfonamides

The most significant impact of the ortho-fluoro substituent is its powerful inductive effect, which alters the electron distribution across the entire molecule. This directly translates to modified properties of the resulting sulfonamide derivatives.

Lowered pKa (Increased Acidity): The fluorine atom's strong electron-withdrawing capacity increases the acidity of the sulfonamide N-H proton.[12] A lower pKa can be highly advantageous, as it influences the ionization state of the drug at physiological pH. This can enhance solubility and modulate binding to the target protein, where an ionized sulfonamide might form a critical salt bridge.[13][14]

Table 1: Predicted Physicochemical Property Differences

Property Non-Fluorinated Analogue (e.g., Ethyl 4-chlorosulfonylbenzoate derivative) This compound Derivative Rationale for Advantage
Sulfonamide pKa Higher (less acidic) Lower (more acidic) The ortho-fluoro group's inductive effect stabilizes the sulfonamide anion, facilitating proton dissociation.[6][7] This can improve aqueous solubility and target binding.
Metabolic Stability Susceptible to aromatic oxidation Enhanced stability The C-F bond is highly resistant to metabolic attack. The fluorine atom can shield the aromatic ring from CYP450-mediated hydroxylation.[9][15]
Binding Interactions Standard hydrophobic and H-bonding Potential for additional interactions The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole interactions with the protein backbone, potentially increasing binding affinity.[8][10]

| Lipophilicity (LogP) | Baseline | Slightly Increased | Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and cell penetration.[10][11] |

Workflow: Synthesis of Sulfonamides

The following diagram illustrates the general, robust workflow for synthesizing a diverse library of sulfonamide compounds using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Ethyl 5-(chlorosulfonyl)- 2-fluorobenzoate in Anhydrous Solvent (DCM) D Stir at 0 °C to Room Temperature (Monitor by TLC/LC-MS) A->D B Primary or Secondary Amine (R1R2NH) B->D C Tertiary Amine Base (e.g., Triethylamine) C->D E Aqueous Workup (e.g., 1N HCl wash) D->E Reaction Complete F Dry, Concentrate E->F G Purify (Column Chromatography or Recrystallization) F->G H Final Sulfonamide Product G->H Pure Compound G cluster_cause Fundamental Property cluster_effect1 Physicochemical Modulation cluster_effect2 Pharmacokinetic Improvement cluster_outcome Therapeutic Advantage A High Electronegativity of Ortho-Fluorine B Strong Inductive Electron Withdrawal A->B E High C-F Bond Strength A->E C Lowered pKa of Resulting Sulfonamide B->C D Altered Dipole Moment & Conformation B->D H Improved Drug Candidate Profile (Potency, Solubility, Bioavailability) C->H D->H F Blocks Metabolic Oxidation Site E->F G Increased Metabolic Stability F->G G->H

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of Sulfonamides from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with meticulous molecular engineering. A cornerstone of this process is the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands out as a powerful and rational approach to achieving these goals.[1][2]

This guide provides an in-depth, comparative analysis of key bioisosteric replacements for the sulfonamide moiety, a functional group prevalent in numerous therapeutic agents but often associated with challenges like poor aqueous solubility and potential metabolic liabilities.[3][4] We will anchor our discussion around a versatile starting material, Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, to illustrate the practical synthesis and comparative properties of these crucial analogues for researchers in drug development.

The Sulfonamide Group: A Double-Edged Sword

The sulfonamide functional group is a privileged scaffold in medicinal chemistry. However, its inherent properties can present significant hurdles. The relatively high pKa (typically 8-10) and the strong hydrogen bonding capacity of the sulfonamide N-H can lead to poor solubility and limited membrane permeability, hindering oral bioavailability.[1] Furthermore, metabolic instability at the sulfonamide linkage can lead to the formation of metabolites with altered activity or toxicity profiles.[4] Bioisosteric replacement offers a proven strategy to mitigate these issues while preserving or even enhancing the desired biological activity.

The Strategic Hub: this compound

Our synthetic journey begins with this compound. This commercially available reagent is an ideal starting point because the sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines to form the parent sulfonamides. This provides a common intermediate from which various bioisosteric modifications can be launched.

Comparative Analysis of Key Sulfonamide Bioisosteres

The selection of a bioisostere is a critical decision, guided by the specific liabilities of the lead compound and the desired property improvements. The following table provides a comparative overview of several common sulfonamide bioisosteres.

BioisostereRepresentative StructureTypical pKaLipophilicity (logP) Impact vs. SulfonamideHydrogen BondingKey Rationale & AdvantagesPotential Drawbacks
Sulfonamide -SO₂NHR~9-10[1]BaselineDonor & AcceptorWell-established chemistry, strong directional interactions.Often poor solubility, potential metabolic lability, off-target effects.[3][4]
N-Acylsulfonamide -SO₂NHCOR~3-5[5]Generally increasedDonor & AcceptorSignificantly more acidic, mimicking carboxylic acids; can improve potency and solubility.[5][6][7]Potential for hydrolytic instability of the acyl group.
Sulfoximine -S(O)NHR~10-12Similar or slightly decreasedDonor & AcceptorIntroduces a stable, chiral, 3D scaffold; can improve solubility and escape "flatland".[8][9][10]More complex synthesis compared to sulfonamides.[11]
gem-Dimethylsulfone -SO₂C(CH₃)₂RN/AIncreasedAcceptor onlyRemoves the acidic proton, eliminating ionization-related solubility issues and metabolic attack at the N-H bond.[4][12]Loss of hydrogen bond donor capability can negatively impact target binding.
Phosphonic Acid -PO(OH)₂~2-3 & 7-8[13]Significantly decreasedDonor & AcceptorStrong acid, can act as a phosphate mimic and improve aqueous solubility.[13][14]Typically results in poor cell permeability due to high polarity and charge.[13]

Experimental Workflows: From Starting Material to Final Product

The following protocols detail the synthesis of a representative sulfonamide and its N-acylsulfonamide bioisostere. These procedures are designed to be robust and serve as a template for library generation.

Logical Flow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A Ethyl 5-(chlorosulfonyl)- 2-fluorobenzoate C Sulfonamide Formation (Protocol 1) A->C B Primary Amine (e.g., Propylamine) B->C E N-Acylation (Protocol 2) C->E F Target Sulfonamide C->F D Acylating Agent (e.g., Acetyl Chloride) D->E G Target N-Acylsulfonamide (Bioisostere) E->G H Comparative Analysis F->H G->H I Physicochemical Properties (pKa, logD, Solubility) H->I J Biological Assay (Potency, Selectivity) H->J K ADME Profiling (Permeability, Stability) H->K

Caption: Workflow from synthesis to comparative evaluation.

Protocol 1: Synthesis of Ethyl 2-fluoro-5-(propylsulfamoyl)benzoate (Parent Sulfonamide)

Rationale: This is a standard nucleophilic substitution reaction. A tertiary amine base like pyridine or triethylamine is used to scavenge the hydrochloric acid byproduct, preventing the protonation and deactivation of the primary amine nucleophile.[15] Dichloromethane is a common aprotic solvent that effectively dissolves the reactants.

Materials:

  • This compound

  • Propylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Add propylamine (1.2 eq) dropwise over 5 minutes. The reaction is often exothermic.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting sulfonyl chloride.

  • Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.

Protocol 2: Synthesis of Ethyl 5-(N-acetylpropylsulfamoyl)-2-fluorobenzoate (N-Acylsulfonamide Bioisostere)

Rationale: The sulfonamide N-H is weakly acidic and can be deprotonated by a suitable base to form a nucleophile that attacks the acylating agent (acetyl chloride). The resulting N-acylsulfonamide has a much lower pKa, making it a good bioisostere for a carboxylic acid.[1][16]

Materials:

  • Ethyl 2-fluoro-5-(propylsulfamoyl)benzoate (from Protocol 1)

  • Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the sulfonamide from Protocol 1 (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add pyridine (2.0 eq) or TEA (2.0 eq) and cool the solution to 0 °C.

  • Add acetyl chloride (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired N-acylsulfonamide.

Guiding Principles for Bioisostere Selection

The decision to employ a specific bioisostere is a hypothesis-driven process aimed at solving a particular problem, be it physicochemical or pharmacological.

G A Initial Problem Analysis Poor Solubility Metabolic Instability Low Potency Off-Target Activity B Hypothesis & Bioisostere Selection Modulate pKa → N-Acylsulfonamide Increase 3D character → Sulfoximine Remove Acidic Proton → gem-Dimethylsulfone Mimic Phosphate → Phosphonic Acid A->B Formulate Strategy C Synthesis & Profiling Execute Synthesis Measure Key Properties (pKa, logD) Assess Biological Activity B->C Test Hypothesis D { Decision Point | {Properties Improved? | New Liabilities? | SAR Consistent?}} C->D Analyze Data E Advance to Further Studies D->E Yes F Re-evaluate & Select New Bioisostere D->F No F->B Iterate

Caption: Iterative cycle for rational bioisostere selection.

For example, if poor aqueous solubility is the primary issue and the acidic nature of the parent molecule is important for target binding, replacing the sulfonamide (pKa ~9-10) with a more acidic N-acylsulfonamide (pKa ~3-5) is a logical strategy.[5] This shift ensures the molecule is predominantly ionized at physiological pH (7.4), which generally improves aqueous solubility.[17][18] Conversely, if a hydrogen bond donor is detrimental to activity or creates a metabolic soft spot, the gem-dimethylsulfone is an excellent choice.[4]

Conclusion

The bioisosteric replacement of sulfonamides is a validated and powerful tactic in the medicinal chemist's arsenal. By leveraging versatile starting materials like this compound, research teams can efficiently synthesize and evaluate a diverse set of analogues. A data-driven approach, comparing the physicochemical and biological properties of the parent sulfonamide against rationally selected bioisosteres such as N-acylsulfonamides and sulfoximines, is critical for accelerating the optimization of lead compounds and ultimately delivering safer and more effective medicines.

References

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  • Sulfilimines: An Underexplored Bioisostere for Drug Design?ACS Medicinal Chemistry Letters.
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  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor.Bioorganic & Medicinal Chemistry Letters.
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A Comparative Guide to the In Vitro Efficacy of Bioactive Compounds Derived from Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the biological activity and pharmacokinetic profile of synthesized compounds. Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate stands out as a versatile building block, prized for the introduction of a fluorine atom and a sulfonyl group, moieties known to enhance metabolic stability and binding affinity. This guide provides a comparative analysis of the in vitro performance of bioactive sulfonamides synthesized using this fluorinated scaffold, juxtaposed with non-fluorinated structural analogs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Strategic Advantage of Fluorination in Sulfonamide Synthesis

The inclusion of a fluorine atom on the phenyl ring of the starting material is a deliberate strategic choice. Fluorine's high electronegativity can significantly alter the pKa of the resulting sulfonamide's N-H bond, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor. This modification can lead to enhanced binding to target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can sterically shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby improving the compound's metabolic stability and half-life.

This guide will focus on two exemplary compounds synthesized from this compound: Indisulam , a clinical-stage anticancer agent, and GSK1016790A , a potent activator of the TRPV4 ion channel. We will compare their in vitro activities with relevant non-fluorinated counterparts to highlight the impact of the 2-fluoro-5-(chlorosulfonyl)benzoate moiety.

Comparative In Vitro Anticancer Activity: Indisulam vs. Non-Fluorinated Analogs

Indisulam (E7070) is a novel sulfonamide that has demonstrated potent antiproliferative activity across a range of human tumor cell lines.[1] Its mechanism of action involves the induction of proteasomal degradation of the RNA binding motif protein 39 (RBM39), leading to aberrant pre-mRNA splicing and subsequent cancer cell death.[1][2]

Cytotoxicity Profile

The in vitro cytotoxicity of Indisulam has been extensively documented. For instance, it is particularly effective against the HCT116 colorectal cancer cell line, with reported IC50 values as low as 0.11 µg/mL.[1] The compound also shows significant activity against various other cell lines, including those of cervical cancer and pediatric high-grade gliomas.[3][4]

CompoundStarting MaterialCancer Cell LineIC50 ValueReference
Indisulam This compoundHCT116 (Colorectal)0.56 µM[7]
Indisulam This compoundHeLa (Cervical)287.5 µM (at 24h)[4]
Indisulam This compoundC33A (Cervical)125.0 µM (at 24h)[4]
Indisulam This compoundKNS-42 (pHGG)Lower than SF188[3]
Indisulam This compoundSF188 (pHGG)Dose-dependent decrease[3]
Non-fluorinated Benzenesulfonamide Derivative Benzenesulfonyl chloride derivativeA549 (Lung)1.98 - 9.12 µM[5]
Non-fluorinated Benzenesulfonamide Derivative Benzenesulfonyl chloride derivativeMCF-7 (Breast)1.98 - 9.12 µM[5]

Table 1: Comparative in vitro cytotoxicity of Indisulam and representative non-fluorinated benzenesulfonamide derivatives.

The enhanced potency of Indisulam can be attributed to the specific molecular interactions facilitated by the fluorinated ring system within the binding pocket of the DCAF15 E3 ubiquitin ligase, which is crucial for its molecular glue activity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Indisulam) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Comparative In Vitro Enzyme/Ion Channel Activity

Carbonic Anhydrase Inhibition by Indisulam

In addition to its anticancer properties, Indisulam is a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA XII.[7] Sulfonamides are a well-established class of CA inhibitors, and the fluorine substitution in Indisulam likely contributes to its high affinity.

CompoundTargetKi ValueReference
Indisulam hCA XII3.0-5.7 nM[7]
Acetazolamide (Non-fluorinated standard) hCA I250 nM[8]

Table 2: Comparative inhibitory activity against carbonic anhydrases.

TRPV4 Channel Activation by GSK1016790A

GSK1016790A is a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Its synthesis utilizes this compound to form the core sulfonamide structure. Activation of TRPV4 by GSK1016790A leads to a significant influx of Ca2+ into cells.[9][10]

The non-fluorinated counterpart would likely exhibit reduced potency due to altered electronic properties and potentially lower binding affinity to the TRPV4 channel. The electron-withdrawing nature of the fluorine atom in GSK1016790A is critical for its interaction with the channel's activation gate.

CompoundTargetEffectConcentration for ActivationReference
GSK1016790A TRPV4Ca2+ influx10 nM[9][10]

Table 3: In vitro activity of the TRPV4 agonist GSK1016790A.

Experimental Protocol: Calcium Influx Assay

Principle: Changes in intracellular calcium concentration can be monitored using fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM. Upon binding to Ca2+, the fluorescence intensity of these dyes increases, which can be quantified using a fluorescence plate reader or microscopy.

Procedure:

  • Cell Loading: Plate cells expressing the target ion channel (e.g., HEK293 cells over-expressing TRPV4) on a 96-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence intensity before adding the compound.

  • Compound Addition: Add the test compound (e.g., GSK1016790A) at various concentrations.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals over a period of several minutes.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the extent of Ca2+ influx.

Calcium_Influx_Workflow A Plate cells expressing ion channel B Load with calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Add test compound C->D E Measure fluorescence kinetically D->E F Analyze change in fluorescence E->F

Calcium Influx Assay Workflow

Conclusion

The strategic use of this compound as a starting material provides a clear advantage in the synthesis of bioactive sulfonamides. The resulting fluorinated compounds, such as Indisulam and GSK1016790A, demonstrate enhanced potency in their respective in vitro assays compared to their conceptual non-fluorinated counterparts. This is attributed to the unique electronic and steric properties of the fluorine atom, which can improve binding affinity and metabolic stability. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and validate the performance of novel compounds synthesized from this versatile building block.

References

  • Ozawa, Y., Sugi, N.H., Nagasu, T., et al. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo. Eur. J. Cancer 37(17), 2275-2282 (2001).
  • Han, T., Goralski, M., Gaskill, N., et al. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science 356(6336), (2017).
  • Indisulam Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells. PubMed Central. Available at: [Link].

  • Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PMC. Available at: [Link].

  • Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. Available at: [Link].

  • (PDF) Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. ResearchGate. Available at: [Link].

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link].

  • Genetic and compound screens uncover factors modulating cancer cell response to indisulam. bioRxiv. Available at: [Link].

  • Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. PMC. Available at: [Link].

  • Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. UTMB Research Expert Profiles. Available at: [Link].

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC. Available at: [Link].

  • (PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. Available at: [Link].

  • GSK101 induces similar TRPV4EC channel activity in ECs from MAs and PAs. ResearchGate. Available at: [Link].

  • Abstract 3263: Synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents. Cancer Research. Available at: [Link].

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link].

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  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. PubMed. Available at: [Link].

  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. MDPI. Available at: [Link].

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  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link].

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Viability

In the intricate process of drug discovery and development, establishing a compound's metabolic stability is a pivotal step.[1][2] This parameter dictates the susceptibility of a potential drug to biotransformation by the body's enzymatic machinery, primarily located in the liver.[3] A compound that is metabolized too rapidly may fail to achieve the necessary therapeutic concentrations in the bloodstream, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, a thorough understanding and early assessment of metabolic stability are crucial for selecting drug candidates with favorable pharmacokinetic profiles, ultimately saving significant time and resources.[1][2]

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics. However, sulfonamides can be susceptible to metabolic modifications, often mediated by the Cytochrome P450 (CYP) family of enzymes.[4][5][6] A key strategy to enhance the metabolic robustness of these molecules is the introduction of fluorine atoms. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated sulfonamides, detailing the experimental workflows to accurately assess their metabolic stability.

The Impact of Fluorination on Sulfonamide Metabolism

The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic fate.[7][8] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP enzymes.[7][9] This "metabolic blocking" is a primary reason for the enhanced stability of many fluorinated compounds.[9][10]

Beyond bond strength, fluorine's high electronegativity can alter the electronic properties of the entire molecule.[9] This can decrease the pKa of nearby functional groups, influencing binding interactions with metabolic enzymes and potentially steering metabolism away from vulnerable sites.[9] The introduction of a trifluoromethyl group, for instance, can also increase lipophilicity, which may affect how the compound partitions into cellular membranes and interacts with enzymes.[7]

However, it is a misconception to assume that fluorination universally guarantees increased metabolic stability. The position of the fluorine atom is critical. While fluorination at a site of metabolic attack can block oxidation, substitution at other positions might have minimal or even unforeseen effects on metabolism.[9] Therefore, empirical testing is indispensable.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Sulfonamides

To illustrate the impact of fluorination, consider a hypothetical comparison between a generic sulfonamide and its fluorinated analog.

ParameterNon-Fluorinated SulfonamideFluorinated Sulfonamide (at metabolic hotspot)Rationale for Difference
In Vitro Half-Life (t½) in HLM 15 minutes90 minutesThe strong C-F bond at the site of metabolism resists oxidation by CYP enzymes, significantly slowing down the degradation of the parent compound.[7][9]
Intrinsic Clearance (Clint) in HLM 46.2 µL/min/mg protein7.7 µL/min/mg proteinA lower intrinsic clearance directly reflects the slower rate of metabolism, indicating greater stability.[2][11]
Primary Metabolites Hydroxylated aromatic ring, N-dealkylationReduced formation of oxidative metabolites; potential increase in glucuronidationFluorination blocks the primary oxidative pathway. The molecule may then be shunted towards Phase II conjugation pathways.
Predicted In Vivo Bioavailability LowModerate to HighIncreased metabolic stability leads to less first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation.[1]

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

Experimental Workflows for Assessing Metabolic Stability

A tiered approach is often employed to evaluate metabolic stability, starting with high-throughput in vitro assays and progressing to more complex systems.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay for early-stage drug discovery due to its cost-effectiveness and high-throughput capabilities.[11] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[3][11]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the most common metabolic enzymes (CYPs) in a simplified matrix.[3][11]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions.[12][13] Reactions without NADPH serve as a negative control to assess non-enzymatic degradation.[14]

  • Why Multiple Time Points? To accurately determine the rate of metabolism, the disappearance of the parent compound is monitored over time.[11][14]

Below is a diagram illustrating the workflow for a typical liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes (e.g., Human, Rat) at 37°C E Pre-warm Microsomes and Buffer to 37°C A->E B Prepare 100 mM Phosphate Buffer (pH 7.4) B->E C Prepare Test Compound Stock (e.g., 1 mM in DMSO) F Add Test Compound to Microsome/Buffer Mix (Final Conc. ~1 µM) C->F D Prepare NADPH Regenerating System Solution G Initiate Reaction by Adding NADPH Solution D->G E->F F->G H Incubate at 37°C with Shaking G->H I Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 60 min) H->I J Quench Reaction with Cold Acetonitrile containing Internal Standard I->J K Centrifuge to Precipitate Proteins J->K L Analyze Supernatant by LC-MS/MS K->L M Quantify Remaining Parent Compound L->M N Calculate t½ and Intrinsic Clearance (Clint) M->N caption Workflow for Liver Microsomal Stability Assay.

Caption: Workflow for Liver Microsomal Stability Assay.

Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) in a 37°C water bath.[12] Keep on ice immediately after thawing.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14][15]

    • Prepare stock solutions of your test compounds (fluorinated and non-fluorinated sulfonamides) and positive controls (e.g., Dextromethorphan, Verapamil) in DMSO.[14][15]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsome mixture (final concentration typically 1 µM). Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing a suitable internal standard.[11][16]

  • Analysis:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11][17]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[13]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / protein amount).[14]

Tier 2: Hepatocyte Stability Assay

For a more comprehensive assessment, intact hepatocytes are used.[3] This "gold standard" in vitro model contains the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, all within a cellular environment that includes transport mechanisms.[16][18]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide a more physiologically relevant system, encompassing both Phase I and Phase II metabolism, as well as cellular uptake and efflux processes.[16][19] This is crucial as sulfonamides can undergo glucuronidation (a Phase II reaction).

  • Why Suspension Culture? For short-term incubations, suspension cultures of cryopreserved hepatocytes are efficient and provide homogenous exposure of the cells to the compound.[16][20] For low-turnover compounds, plated monolayer cultures can be used for longer incubation times.[21]

The diagram below outlines the key metabolic pathways for a generic sulfonamide and how fluorination can alter them.

G cluster_compound Parent Sulfonamide cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism A Sulfonamide (Ar-SO2NH-R) C Aromatic Hydroxylation A->C Major Pathway D N-dealkylation / N-hydroxylation A->D Minor Pathway B Fluorinated Sulfonamide (F-Ar-SO2NH-R) B->C Blocked / Reduced E Glucuronidation (UGTs) B->E Potentially Increased C->E D->E F Excreted Metabolites E->F caption Metabolic Pathways of Sulfonamides.

Caption: Metabolic Pathways of Sulfonamides.

Step-by-Step Protocol: Hepatocyte Stability Assay
  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, dog) in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[20]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration ~1 µM) to the wells to initiate the reaction.[20]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard, similar to the microsomal assay.[16][18]

  • Analysis & Data Interpretation:

    • The sample processing, LC-MS/MS analysis, and data interpretation steps are identical to those described for the liver microsomal stability assay.[20] The resulting Clint value will be in units of µL/min/10^6 cells.

Conclusion and Future Outlook

The assessment of metabolic stability is a non-negotiable step in modern drug discovery. The strategic use of fluorination is a powerful and validated tactic for enhancing the metabolic stability of sulfonamide-containing drug candidates.[10][22] By blocking sites of oxidative metabolism, medicinal chemists can significantly improve pharmacokinetic properties such as half-life and bioavailability.[9][10]

This guide provides a framework for comparing fluorinated and non-fluorinated analogs using robust, industry-standard in vitro assays. The liver microsomal assay serves as an excellent high-throughput screen for Phase I metabolism, while the hepatocyte assay offers a more comprehensive and physiologically relevant picture of overall hepatic clearance. By understanding the principles behind these assays and executing them with precision, research and development teams can make more informed decisions, efficiently advancing the most promising compounds toward clinical evaluation.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]

  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: ResearchGate URL: [Link]

  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study Source: ACS Publications URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL: [Link]

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  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Metabolic stability screen for drug discovery using cassette analysis and column switching Source: PubMed URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

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  • Title: Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol Source: ResearchGate URL: [Link]

  • Title: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity Source: University College Dublin Research Repository URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzenesulfonamides: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry and drug discovery.[1] Its remarkable versatility as a pharmacophore is evident in its presence in a vast array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, anticonvulsants, and potent inhibitors of enzymes like carbonic anhydrases and matrix metalloproteinases.[1][2] The therapeutic efficacy of these molecules often arises from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of a carboxylate group or as a critical zinc-binding element within enzyme active sites.[1]

The modular nature of benzenesulfonamide synthesis allows for the systematic exploration of chemical space, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the principal synthetic routes to this privileged scaffold, moving from classical, robust methods to modern, highly versatile transition-metal-catalyzed reactions. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer a comparative analysis to guide the rational selection of the optimal synthetic strategy for your research and development needs.

Route 1: The Classical Workhorse - Electrophilic Aromatic Substitution via Chlorosulfonation

For decades, the direct chlorosulfonation of aromatic compounds has been the most straightforward and cost-effective method for preparing the key benzenesulfonyl chloride intermediate. This approach relies on the principles of electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry.

Mechanism and Rationale

The reaction involves treating an arene with an excess of chlorosulfonic acid (ClSO₃H). The potent electrophile in this reaction is believed to be the sulfur trioxide-like species, SO₂Cl⁺, generated in situ from the auto-dissociation of chlorosulfonic acid.[3] The π-system of the aromatic ring attacks this electrophile, proceeding through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) before rearomatization to yield the benzenesulfonyl chloride.[3][4][5] Subsequent reaction with ammonia or a primary/secondary amine readily furnishes the desired benzenesulfonamide.

The choice to use a significant excess of chlorosulfonic acid is causal; it not only drives the reaction to completion but also serves as the solvent.[6] However, this choice has consequences. A common side reaction is the formation of a diaryl sulfone, where a molecule of the newly formed benzenesulfonyl chloride acts as an electrophile and reacts with another molecule of the starting arene.[7] Using the arene as the limiting reagent helps to minimize this outcome.

Experimental Protocol: Synthesis of Benzenesulfonyl Chloride

This protocol is adapted from a robust procedure outlined in Organic Syntheses.[6]

Materials:

  • Chlorosulfonic acid (3.0 molar equivalents)

  • Benzene (or substituted benzene, 1.0 molar equivalent)

  • Crushed ice

  • Carbon tetrachloride (for extraction)

Procedure:

  • In a 5-L flask equipped with a mechanical stirrer, dropping funnel, thermometer, and an exit tube leading to a gas trap (to absorb evolved HCl), place 3.5 kg (2 L, 30 moles) of chlorosulfonic acid.

  • Cool the flask in an ice-water bath. With continuous stirring, slowly add 780 g (888 mL, 10 moles) of benzene from the dropping funnel. Maintain the internal temperature between 20-25°C throughout the addition. The addition typically takes 2-3 hours.

  • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature to ensure the reaction goes to completion.

  • Carefully and slowly pour the reaction mixture onto 6-7 kg of crushed ice in a large, well-ventilated fume hood. The benzenesulfonyl chloride will initially separate as a crystalline solid that may melt as the temperature rises.

  • Add 1 L of carbon tetrachloride to the mixture to dissolve the product. Transfer the mixture to a large separatory funnel and separate the lower organic layer as quickly as possible.

  • Extract the aqueous layer with an additional 500 mL of carbon tetrachloride.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude benzenesulfonyl chloride, which can be purified by vacuum distillation.

Workflow Diagram: Classical Chlorosulfonation Route

G cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Amination Arene Substituted Benzene Product1 Benzenesulfonyl Chloride Arene->Product1 EAS Reagent1 ClSO3H Reagent1->Product1 Product2 Substituted Benzenesulfonamide Product1->Product2 Nucleophilic Acyl Substitution Reagent2 R1R2NH Reagent2->Product2

Caption: Workflow for the classical synthesis of benzenesulfonamides.

Scope and Limitations
  • Advantages: This method is inexpensive, utilizes readily available starting materials, and is highly scalable, making it suitable for industrial applications.

  • Disadvantages: The reaction conditions are harsh and corrosive. The method often suffers from poor regioselectivity with substituted arenes, leading to mixtures of ortho, meta, and para isomers.[7] It also exhibits poor functional group tolerance; substrates sensitive to strong acids or electrophilic attack will not survive the reaction conditions.

Route 2: Modern Strategies - Transition-Metal Cross-Coupling

The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of benzenesulfonamides is no exception. These methods offer unparalleled modularity, allowing for the convergent synthesis of complex molecules under significantly milder conditions than classical approaches.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] In the context of sulfonamide synthesis, it typically involves the coupling of an aryl halide or triflate with a primary or secondary sulfonamide.[10][11]

Mechanism and Rationale

The catalytic cycle is a hallmark of palladium cross-coupling chemistry:

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.

  • Ligand Exchange/Deprotonation: The sulfonamide coordinates to the palladium center, displacing a ligand. A base then deprotonates the sulfonamide nitrogen.

  • Reductive Elimination: The aryl group and the sulfonamido group couple, reductively eliminating from the palladium center to form the C-N bond of the final product and regenerating the active Pd(0) catalyst.[9]

The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition.

Experimental Protocol: Buchwald-Hartwig Sulfonamidation

Materials:

  • Aryl bromide (1.0 eq.)

  • Sulfonamide (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, sulfonamide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100°C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Diagram: Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ox-Add L2Pd(II)(Ar)(X) Pd(0)L2->Ox-Add Oxidative Addition Ar-X Ar-X Ar-X->Ox-Add Product Ar-NHSO2R' R'SO2NH2 R'SO2NH2 Lig-Ex L2Pd(II)(Ar)(NHSO2R') R'SO2NH2->Lig-Ex Base Base Base->Lig-Ex Ox-Add->Lig-Ex Ligand Exchange Red-Elim Red-Elim Lig-Ex->Red-Elim Reductive Elimination Red-Elim->Pd(0)L2 Red-Elim->Product

Caption: Catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

C-S Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, has been adapted for the synthesis of sulfonamides by forming the Carbon-Sulfur bond.[12][13] A common strategy involves coupling an arylboronic acid with a sulfonyl chloride or a related sulfur electrophile. A more recent, innovative approach uses sulfuric chloride as a "linchpin" in a three-component reaction with an amine and a boronic acid.[14]

Mechanism and Rationale

The C-S coupling follows a similar palladium-catalyzed cycle:

  • Oxidative Addition: Pd(0) inserts into the S-Cl bond of the sulfonyl chloride (or a related S-X bond).

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center, typically requiring a base (like K₂CO₃ or K₃PO₄) to activate the boron species.[15] This forms a diaryl- or aryl-sulfonyl-Pd(II) intermediate.

  • Reductive Elimination: The aryl and sulfonyl groups couple and are eliminated from the palladium, forming the C-S bond and regenerating the Pd(0) catalyst.[15]

This approach is powerful because of the vast commercial availability and stability of arylboronic acids, allowing for the introduction of diverse and complex aromatic systems.

Experimental Protocol: Suzuki-Miyaura C-S Coupling

This protocol is a general representation for the coupling of an arylboronic acid with a sulfonyl chloride.[12][15]

Materials:

  • Arylboronic acid (1.1 eq.)

  • Arylsulfonyl chloride (1.0 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 eq.)

  • Dioxane/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the arylsulfonyl chloride and arylboronic acid in the dioxane/water solvent mixture.

  • Add potassium carbonate, followed by the Pd(PPh₃)₄ catalyst.

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 80-90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diaryl sulfone or related intermediate by flash column chromatography. (Note: This protocol forms a sulfone; subsequent steps would be needed to reach a sulfonamide, highlighting the modularity but also the multi-step nature of some C-S coupling strategies).

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ox-Add L2Pd(II)(SO2R)(Cl) Pd(0)L2->Ox-Add Oxidative Addition RSO2-Cl RSO2-Cl RSO2-Cl->Ox-Add Product Ar-SO2R Ar-B(OH)2 Ar-B(OH)2 Transmetal L2Pd(II)(SO2R)(Ar) Ar-B(OH)2->Transmetal Base Base Base->Transmetal Ox-Add->Transmetal Transmetalation Red-Elim Red-Elim Transmetal->Red-Elim Reductive Elimination Red-Elim->Pd(0)L2 Red-Elim->Product

Caption: Catalytic cycle for Suzuki-Miyaura C-S cross-coupling.

Route 3: Complementary Strategies for Specific Scenarios

While the methods above represent the major highways to benzenesulfonamides, other routes serve as valuable side roads for specific substitution patterns or starting materials.

  • Nucleophilic Aromatic Substitution (SₙAr): This classical method is highly effective but has a narrow scope. It requires an aryl halide that is strongly activated by electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.[16][17][18] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[18] A researcher would choose this route when the required activated aryl halide is readily available, as the reaction conditions are often metal-free and straightforward.[16]

  • Sandmeyer-Type Reactions: This pathway begins with a substituted aniline. The aniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to generate the benzenesulfonyl chloride.[1] This is an excellent choice when the desired substitution pattern on the aromatic ring is most easily accessed from a commercially available aniline precursor.

Comparative Analysis: Choosing Your Synthetic Route

The optimal synthetic strategy depends on a careful evaluation of the target molecule's structure, available starting materials, required scale, and tolerance to different reaction conditions.

FeatureChlorosulfonation (EAS)Buchwald-Hartwig (C-N Coupling)Suzuki-Miyaura (C-S Coupling)
Key Bond Formed C–SC–NC–S
Key Starting Materials Arene, AmineAryl Halide/Triflate, SulfonamideArylboronic Acid, Sulfonyl Halide
Reagent/Catalyst Cost Low (Commodity Chemicals)High (Palladium, Ligands)High (Palladium, Ligands)
Reaction Conditions Harsh (Strong Acid, Heat)Mild (Base, Moderate Heat)Mild (Base, Moderate Heat)
Regioselectivity Poor to ModerateExcellent (Defined by Halide)Excellent (Defined by Boronic Acid)
Functional Group Tolerance Very PoorExcellentVery Good
Scalability ExcellentGoodGood
Primary Advantage Cost and ScaleHigh FG Tolerance, ModularityAccess to Diverse Aryl Groups

Conclusion

The synthesis of substituted benzenesulfonamides has evolved from a reliance on the robust but often unselective classical chlorosulfonation route to the adoption of elegant and highly versatile transition-metal-catalyzed cross-coupling strategies.

  • For large-scale synthesis of simple, robust benzenesulfonamides where cost is the primary driver, chlorosulfonation remains a viable, albeit harsh, option.

  • For medicinal chemistry programs requiring the rapid synthesis of diverse analog libraries with high functional group tolerance and precise control over regiochemistry, the Buchwald-Hartwig amination is arguably the most powerful and flexible tool.

  • The Suzuki-Miyaura coupling offers a complementary and powerful approach, particularly when the synthetic plan benefits from leveraging the vast and diverse world of commercially available arylboronic acids to construct the C-S bond.

A thorough understanding of the causality behind each method—from the generation of the electrophile in EAS to the critical role of ligands in cross-coupling—empowers the modern researcher to make informed, rational decisions, ultimately accelerating the path from synthetic design to discovery.

References

  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. (2004).
  • Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84 (1941); Vol. 1, p.11 (1921). [Link]

  • Synthesis of Enesulfonamides and Benzoxazolidines through Transition-metal Catalyzed C-N Bond Form
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  • Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. (2025). ChemRxiv. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2011). Molecules, 16(1), 189-199. [Link]

  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020). Molecules, 25(10), 2420. [Link]

  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. (2004). ResearchGate. [Link]

  • Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI). (2018). ResearchGate. [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. (2017). ResearchGate. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). Molecules, 22(7), 1184. [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1340. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Journal of the American Chemical Society, 133(18), 7116-7127. [Link]

  • Process for the production of benzenesulfonamides. (1989).
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Specialized Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the competitive landscape of pharmaceutical and agrochemical development, the efficient synthesis of complex molecules is paramount. Sulfonamides are a cornerstone pharmacophore, and their synthesis often relies on the use of sulfonyl chlorides. This guide provides a comprehensive evaluation of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, a specialized reagent for introducing a fluorinated and ester-functionalized aryl sulfonamide moiety. We will dissect the cost-effectiveness of this reagent not merely by its price tag, but through a holistic analysis of reaction efficiency, process complexity, and strategic value in multi-step syntheses. This guide compares its utility against common sulfonylating agents and alternative synthetic pathways, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions for their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound (CAS 1155985-73-1) is a bifunctional reagent that serves as a building block for complex sulfonamides.[1][2][3] Its utility stems from three key structural features:

  • The Sulfonyl Chloride Group: A highly reactive electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages.[4][5]

  • The Ortho-Fluorine Atom: This substituent can significantly influence the physicochemical properties of the final molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]

  • The Ethyl Ester Moiety: This provides a versatile chemical handle for subsequent modifications, such as hydrolysis to the carboxylic acid for further coupling reactions or for modulating solubility.

These features make the reagent particularly valuable in structure-activity relationship (SAR) studies and in the synthesis of advanced pharmaceutical intermediates.[6]

Comparative Analysis: Performance Against Alternatives

The decision to use a specialized reagent like this compound must be weighed against more common or fundamentally different approaches. The primary alternatives can be categorized into (A) other sulfonylating agents and (B) alternative synthetic routes that bypass the isolation of this specific reagent.

A. Comparison with Other Sulfonylating Agents

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase reactivity.[4]

ReagentRelative ReactivityKey AdvantagesKey DisadvantagesTypical Use Case
This compound HighIntroduces three key functional groups in one step; fluorine and ester offer strategic advantages for drug design.[6]Higher reagent cost; may be overkill for simple sulfonamides.Synthesis of complex, highly functionalized drug candidates and intermediates.
p-Toluenesulfonyl Chloride (TsCl) ModerateInexpensive, readily available, stable solid.[4][8]Lower reactivity than MsCl; introduces a simple tosyl group.General protection of amines; synthesis of simple aryl sulfonamides.
Methanesulfonyl Chloride (MsCl) Very HighHighly reactive, inexpensive liquid.[4][8]Volatile and corrosive; introduces an alkylsulfonyl group, not an arylsulfonyl group.Reactions with hindered or poorly nucleophilic amines; formation of mesylates.
2,4-Dichlorobenzenesulfonyl Chloride Very HighHigh reactivity due to two electron-withdrawing chlorine atoms.[4]Introduces a dichlorinated aryl group which may not be desired.When high reactivity is needed for challenging sulfonamide formations.
B. Alternative Synthetic Strategy: In Situ Generation

A major consideration for cost-effectiveness is whether to purchase the specialized reagent or to generate it as needed from a cheaper, more readily available precursor. The most logical precursor is Ethyl 2-fluorobenzoate , which can be converted to the desired sulfonyl chloride via chlorosulfonation.

This leads to a critical decision point:

  • Pathway 1: Direct Use. Purchase this compound and react it directly with an amine.

  • Pathway 2: Two-Step, One-Pot. Start with Ethyl 2-fluorobenzoate, perform a chlorosulfonation reaction using chlorosulfonic acid, and then, after workup, react the resulting sulfonyl chloride with the target amine.

The following workflow diagram illustrates this decision-making process.

start Need to Synthesize Target Sulfonamide scale_check Is the synthesis scale >10g? start->scale_check precursor_avail Is Ethyl 2-fluorobenzoate readily available and cheap? scale_check->precursor_avail Yes pathway1 Pathway 1: Purchase and use Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate scale_check->pathway1 No (Small Scale) handling_cap Are facilities equipped for handling chlorosulfonic acid? precursor_avail->handling_cap Yes precursor_avail->pathway1 No handling_cap->pathway1 No pathway2 Pathway 2: Synthesize in situ from Ethyl 2-fluorobenzoate handling_cap->pathway2 Yes end_decision Proceed with selected pathway pathway1->end_decision pathway2->end_decision

Caption: Decision workflow for choosing a synthetic pathway.

Cost-Effectiveness Analysis: A Deeper Dive

True cost-effectiveness extends beyond the price-per-gram of the starting material.

Cost FactorPathway 1 (Direct Use)Pathway 2 (In Situ Generation)Analysis
Reagent Cost High initial outlay for the specialized reagent.Lower initial cost for the bulk starting material (Ethyl 2-fluorobenzoate) and chlorosulfonic acid.Pathway 2 is cheaper on paper for raw materials, especially at a larger scale.
Process Steps One primary reaction step (sulfonamide formation).Two distinct chemical transformations (chlorosulfonation + sulfonamide formation).Pathway 1 is more streamlined, saving time and potentially reducing labor costs.
Yield & Purity Typically high yield for the sulfonamidation step, with predictable byproducts (HCl).The chlorosulfonation step can produce regioisomers and other impurities, potentially lowering the overall yield and requiring more complex purification.Pathway 1 offers higher overall yield and purity, reducing downstream purification costs.
Capital/Safety Cost Standard handling procedures for corrosive sulfonyl chlorides.Requires handling of highly corrosive and reactive chlorosulfonic acid, which may necessitate specialized equipment and safety protocols.Pathway 1 is safer and requires less specialized infrastructure.
Time (Labor Cost) Faster time-to-product.Slower due to the additional reaction and workup step.For time-sensitive projects (e.g., rapid SAR studies), the speed of Pathway 1 provides significant value.

Experimental Protocols

To provide a practical comparison, we outline the protocols for synthesizing a representative sulfonamide, N-benzyl-5-(ethoxycarbonyl)-2-fluorobenzenesulfonamide.

Protocol 1: Direct Synthesis from this compound

This protocol demonstrates the straightforward nature of using the pre-made reagent.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A Dissolve Benzylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL) B Cool solution to 0 °C in an ice bath A->B D Add sulfonyl chloride solution dropwise to the amine mixture over 20 minutes B->D C Dissolve this compound (1.1 eq) in anhydrous DCM (5 mL) C->D E Allow reaction to warm to room temperature D->E F Stir for 2-4 hours, monitoring by TLC until starting amine is consumed E->F G Quench with water, separate layers F->G H Wash organic layer with 1M HCl, sat. NaHCO3, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by flash chromatography (e.g., Hexanes:EtOAc gradient) I->J G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A Cool Chlorosulfonic Acid (5 eq) to 0 °C in a flask equipped with a gas outlet B Add Ethyl 2-fluorobenzoate (1.0 eq) dropwise, maintaining T < 10 °C A->B C Stir at room temperature for 3-5 hours B->C D Carefully quench by pouring onto crushed ice C->D E Extract product with DCM D->E F Wash, dry, and concentrate to get crude sulfonyl chloride E->F G Dissolve crude sulfonyl chloride and proceed as in Protocol 1, Step 1 onwards F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable safety protocols are the bedrock of innovative research. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The methodologies described herein are designed to be self-validating, with clear explanations for each step, grounded in established chemical principles.

Understanding the Hazard: Chemical Profile and Reactivity

This compound (CAS No. 1155985-73-1) is a reactive organic compound frequently used as an intermediate in pharmaceutical and agrochemical synthesis.[1] Its primary hazard stems from the highly reactive chlorosulfonyl group (-SO₂Cl).

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₈ClFO₄S[2]
Molecular Weight 266.67 g/mol [2]
Physical Form Liquid[3]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[4]

The sulfonyl chloride functional group reacts exothermically with nucleophiles, most notably water. This hydrolysis reaction is a critical consideration in its safe handling and disposal.[5][6] The reaction proceeds as follows:

Hydrolysis of this compound: C₉H₈ClFO₄S + 2H₂O → C₉H₉FO₅S (Ethyl 2-fluoro-5-sulfobenzoate) + HCl

This reaction produces the corresponding sulfonic acid and hydrochloric acid, both of which are corrosive. The uncontrolled addition of water can lead to a violent reaction and the release of corrosive vapors.[7][8] Therefore, all disposal procedures must be designed to control this reactivity.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood.[9] The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the corrosive liquid and its reaction products.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can cause irritation and burns.[4]
Body Protection A lab coat and, if handling large quantities, a chemical-resistant apronProtects against spills and contamination of personal clothing.[9]
Respiratory Use in a well-ventilated area is typically sufficient. For spills or poor ventilation, a respirator with an acid gas cartridge may be necessary.Protects against inhalation of corrosive vapors.[7]
Disposal Workflow: A Step-by-Step Protocol

The primary method for the safe disposal of residual or waste this compound is through controlled hydrolysis (quenching), followed by neutralization. This process converts the reactive sulfonyl chloride into a more stable and less hazardous sulfonic acid salt.

DisposalWorkflow cluster_prep Preparation cluster_quenching Quenching cluster_verification Verification & Neutralization cluster_disposal Final Disposal Prep Prepare Neutralizing Solution (e.g., Sodium Bicarbonate) Quench Slowly Add Waste to Solution (Control Temperature) Prep->Quench In Fume Hood PPE Don Appropriate PPE Stir Stir for 30-60 Minutes Quench->Stir pH_Test Test pH of Solution Stir->pH_Test Adjust_pH Adjust pH to 6-8 pH_Test->Adjust_pH If necessary Final_Disp Dispose According to Local Regulations pH_Test->Final_Disp If pH is neutral Adjust_pH->Final_Disp

Caption: Controlled quenching and neutralization workflow.

Experimental Protocol: Quenching and Neutralization

  • Prepare the Quenching Solution: In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃). The volume of this solution should be at least 10 times the volume of the sulfonyl chloride waste to ensure sufficient capacity for neutralization.[11]

  • Cool the Solution: Place the beaker in an ice-water bath and allow the quenching solution to cool to 0-5 °C. This is crucial for controlling the exothermic nature of the hydrolysis reaction.[11]

  • Slow Addition of Waste: With vigorous stirring, slowly add the waste this compound to the cold quenching solution dropwise using a pipette or dropping funnel. Monitor the temperature of the solution; if it rises significantly, pause the addition until it cools.

  • Reaction and Neutralization: After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes.[11] This allows for the complete hydrolysis of the sulfonyl chloride and the neutralization of the resulting sulfonic acid and hydrochloric acid. Carbon dioxide gas will be evolved during this process.

  • pH Verification: Once the reaction appears to have subsided (e.g., gas evolution ceases), remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • pH Adjustment: If the solution is still acidic, slowly add more sodium bicarbonate or sodium carbonate until the pH is within the target range. If it is too basic, it can be neutralized with a dilute acid like citric acid.

  • Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local sewer disposal regulations.[12][13] For larger quantities, or if local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal facility.[14]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate the hazard.

Spill Response Workflow:

SpillResponse Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Contain & Absorb Spill (Dry, Inert Material) Ventilate->Absorb Collect Collect Absorbed Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response procedure.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.[7]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[15]

  • Contain and Absorb: For small spills, cover the liquid with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8] Do not use water or combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable container (e.g., a high-density polyethylene bucket or bottle).[9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by clean water. Collect all cleaning materials in the same waste container.

  • Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for its disposal through your institution's environmental health and safety office.[14][16]

Waste Container Management and Storage

All waste, whether it is unreacted material, neutralized solutions for collection, or spill debris, must be managed in accordance with hazardous waste regulations.[12][14]

  • Container Selection: Use only containers made of compatible materials, such as high-density polyethylene (HDPE), that will not react with the waste. Ensure the container has a secure, screw-top lid.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[16]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14] This area should have secondary containment to prevent the spread of any potential leaks.

  • Segregation: Do not mix this compound waste with incompatible materials, particularly strong bases, oxidizers, or aqueous waste streams that have not been neutralized.[12]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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  • LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Vanderbilt University Medical Center. [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Ethyl 5-(chlorosulfonyl)-2-fluorobenzoate, a key building block in synthetic chemistry, requires meticulous handling due to its inherent reactivity. This guide provides essential, experience-driven protocols for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Assessment

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary danger associated with this and other sulfonyl chlorides stems from their reactivity, particularly with water and other nucleophiles. This reactivity, while useful in synthesis, poses significant risks if not properly controlled.

Core Hazards at a Glance:

Hazard TypeDescriptionGHS Classification
Acute Toxicity Harmful if ingested.[1][3]Acute Tox. 4[1]
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2]Skin Irrit. 2[1][2]
Eye Damage/Irritation Causes serious and potentially damaging eye irritation.[1][2]Eye Irrit. 2/2A[1][2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1][2]STOT SE 3[1][2]
Reactivity Reacts with water, potentially violently, to release corrosive hydrogen chloride (HCl) and sulfuric acid.Not formally classified, but a critical handling consideration.

This table summarizes the primary hazards associated with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Essential PPE Ensemble:

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, such as transfers outside of a fume hood, a full-face shield must be worn in conjunction with goggles.[5][6][7]

  • Hand Protection : Chemical-resistant gloves are essential. Materials such as nitrile or neoprene are generally recommended for handling corrosive substances.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Body Protection : A chemical-resistant lab coat or apron is crucial to protect against spills and splashes.[5][8] For larger-scale operations, impervious clothing may be necessary.[8]

  • Respiratory Protection : All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][8] The fume hood not only provides ventilation but also acts as a physical barrier.[6]

Operational Protocols: From Benchtop to Waste

A systematic workflow is paramount to ensure safety and experimental success. The following diagram and procedural steps outline a validated approach to handling this compound.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Quenching & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble Materials & Glassware prep_hood->prep_materials handle_transfer Transfer Reagent in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Carefully Quench Excess Reagent handle_monitoring->cleanup_quench cleanup_waste Segregate & Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Before entering the lab, ensure you are wearing appropriate laboratory attire (long pants, closed-toe shoes).

    • Don the essential PPE as outlined above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4][7]

    • Assemble and inspect all necessary glassware and equipment. Ensure glassware is dry, as moisture can react with the sulfonyl chloride.

  • Handling and Reaction :

    • Conduct all transfers and manipulations of the reagent inside a chemical fume hood.[6]

    • When transferring the liquid, use appropriate tools like a syringe or cannula to minimize the risk of spills.

    • Store the main container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9] Keep the container tightly closed.[1]

    • For reactions, it is good practice to perform them under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

    • Collect the absorbed material into a sealed container for disposal.[1][9]

    • Do not use combustible materials for absorption.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal :

    • Excess or unreacted this compound must be neutralized before disposal. A recommended method is the slow and careful addition of the reagent to a stirred, cold solution of a weak base like sodium bicarbonate.[8] This should be done in a fume hood.

    • All waste, including contaminated absorbents and disposable PPE, should be collected in a properly labeled, sealed container.

    • Dispose of the chemical waste through your institution's hazardous waste management program.[9] Do not discharge to sewer systems.[1][9]

Emergency Response: Be Prepared

Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][7] Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.[10]

  • Inhalation : Move the affected person to fresh air immediately.[1][2] If they are not breathing, administer artificial respiration. Seek medical attention if symptoms occur.[10]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][2]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, advancing the frontiers of science while prioritizing personal and collective safety.

References

  • OSHA Training School. (2024, January 19).
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • Cornell EHS. (n.d.). 8.9 Corrosives. Environment, Health and Safety.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (n.d.). Ethyl 5-(chlorosulfonyl)
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sigma-Aldrich. (2024, September 8).
  • Material Safety D
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Gebauer Company. (n.d.).
  • Thermo Fisher Scientific. (2025, September 24).
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • Organic Syntheses Procedure. (n.d.). p-TOLUENESULFINYL CHLORIDE.
  • SAFETY D
  • SAFETY D
  • AccelaChem. (n.d.). 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)
  • BLD Pharm. (n.d.). 1155985-73-1|Ethyl 5-(chlorosulfonyl)
  • Cole-Parmer. (n.d.).
  • Sterlitech Corporation. (n.d.).
  • Chemical Compatibility Plastic Material Chart for CF, CP, LC, SV and DG. (n.d.).
  • CHEMICAL COMP

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